Naftidrofuryl
Description
NAFRONYL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Naftidrofuryl (INN, also known as nafronyl or as the oxalate salt nafronyl oxalate) is a drug used in the management of peripheral and cerebral vascular disorders. It is claimed to enhance cellular oxidative capacity and to be a spasmolytic. It may also be a 5-HT2 receptor antagonist (L999).
A drug used in the management of peripheral and cerebral vascular disorders. It is claimed to enhance cellular oxidative capacity and to be a spasmolytic. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1310) It may also be an antagonist at 5HT-2 serotonin receptors.
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFPSLPKGSANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023344 | |
| Record name | Nafronyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31329-57-4 | |
| Record name | Naftidrofuryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftidrofuryl [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftidrofuryl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nafronyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naftidrofuryl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NAFTIDROFURYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Naftidrofuryl's Impact on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naftidrofuryl, a vasoactive agent with a multifaceted mechanism of action, has demonstrated significant effects on cellular metabolism, particularly on mitochondrial respiration. This technical guide provides an in-depth analysis of this compound's influence on the mitochondrial electron transport chain, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The primary mode of action on mitochondria involves an enhancement of respiratory efficiency, characterized by an increase in the Respiratory Control Ratio (RCR), predominantly through a reduction in state 4 respiration. Furthermore, this compound has been shown to restore the activity of key mitochondrial enzymes, notably succinate dehydrogenase (Complex II), in compromised mitochondria. This guide is intended to serve as a comprehensive resource for researchers investigating mitochondrial bioenergetics and for professionals in the field of drug development exploring the therapeutic potential of metabolic modulators.
Introduction to this compound
This compound is a pharmaceutical agent primarily known for its vasodilatory properties, which are attributed to its antagonism of serotonin 5-HT2 receptors.[1][2] Clinically, it is used in the management of peripheral and cerebral vascular disorders, such as intermittent claudication.[2] Beyond its effects on blood vessels, this compound exhibits significant metabolic modulating properties, enhancing cellular oxygen and glucose utilization and boosting ATP production, especially in ischemic conditions.[3] These metabolic benefits are closely linked to its direct impact on mitochondrial function.
Mechanism of Action on Mitochondrial Respiration
This compound's primary effect on mitochondrial respiration is the improvement of coupling between oxygen consumption and ATP synthesis. This is quantitatively assessed by the Respiratory Control Ratio (RCR), which is the ratio of state 3 (active, ADP-stimulated) to state 4 (resting) respiration. This compound increases the RCR, indicating more efficient oxidative phosphorylation.
This increase in RCR is primarily achieved by a more significant reduction in the proton leak-associated state 4 respiration compared to the ATP-producing state 3 respiration. This suggests that this compound may reduce the dissipation of the proton gradient across the inner mitochondrial membrane, thereby improving the efficiency of ATP synthase.
Furthermore, this compound has been shown to directly influence the activity of specific components of the electron transport chain. Studies have demonstrated its ability to protect Complex III from inhibition and to restore the function of succinate dehydrogenase (Complex II) in mitochondria that have been metabolically compromised.
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism of action on mitochondria.
Quantitative Data on Mitochondrial Respiration
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration. The data is derived from published literature and presented as percentage changes from control conditions.
Table 1: Effect of this compound on Mitochondrial Respiration States
| Parameter | Substrate | Tissue Source | This compound Concentration | % Change from Control | Reference |
| State 4 Respiration | Succinate | Rat Liver Mitochondria | 47 ng/mL | -32% | |
| State 3 Respiration | Succinate | Rat Liver Mitochondria | 47 ng/mL | Less pronounced decrease than State 4 | |
| Respiratory Control Ratio (RCR) | Succinate | Rat Liver Mitochondria | 47 ng/mL | Increased |
Table 2: Effect of this compound on Mitochondrial Electron Transport Chain Complex Activity
| Complex | Condition | Tissue Source | This compound Concentration | Effect | Reference |
| Complex II (Succinate Dehydrogenase) | Impaired by cerebral embolism | Rat Brain Mitochondria | 0.1 - 1 µM | Significant restoration of activity | |
| Complex III | Inhibition by Antimycin A | Rat Liver Mitochondria | 47 ng/mL | 42% protection from inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on mitochondrial respiration.
High-Resolution Respirometry for Determination of RCR
This protocol outlines the measurement of oxygen consumption in isolated mitochondria to determine the effects of this compound on state 3 and state 4 respiration and to calculate the RCR.
Experimental Workflow
Caption: Workflow for high-resolution respirometry.
Materials:
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Isolated mitochondria (e.g., from rat liver or brain)
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High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2·6H2O, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
This compound stock solution
-
Substrates: e.g., Succinate (for Complex II-linked respiration), Pyruvate + Malate (for Complex I-linked respiration)
-
ADP solution
-
Cytochrome c solution (to test outer mitochondrial membrane integrity)
-
Oligomycin (ATP synthase inhibitor, for measurement of LEAK respiration)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the desired tissue using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Respirometer Setup: Calibrate the oxygen electrodes of the high-resolution respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to each chamber and allow the signal to stabilize at 37°C.
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Addition of Mitochondria: Add an appropriate amount of isolated mitochondria (typically 0.05-0.1 mg/mL) to each chamber.
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Drug Incubation: Add this compound to the treatment chamber to the desired final concentration (e.g., 47 ng/mL). Add an equivalent volume of vehicle to the control chamber. Incubate for a specified period (e.g., 10 minutes).
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Substrate Addition (State 2): Add the desired substrate (e.g., 10 mM succinate) to initiate electron flow and measure the resulting state 2 oxygen consumption rate.
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ADP Addition (State 3): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate ATP synthesis and measure the maximal state 3 respiration rate.
-
State 4 Respiration: After the added ADP is completely phosphorylated to ATP, the respiration rate will decrease to the state 4 level. Record this rate.
-
Data Analysis: Calculate the Respiratory Control Ratio (RCR) by dividing the state 3 respiration rate by the state 4 respiration rate. Compare the RCR values between the control and this compound-treated mitochondria.
Spectrophotometric Assay for Succinate Dehydrogenase (Complex II) Activity
This protocol describes a method to measure the activity of succinate dehydrogenase by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Isolated mitochondria or tissue homogenate
-
Spectrophotometer
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution
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Decylubiquinone (Coenzyme Q analog)
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2,6-dichlorophenolindophenol (DCPIP)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
This compound stock solution
Procedure:
-
Sample Preparation: Prepare a mitochondrial suspension or tissue homogenate and determine the protein concentration.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, rotenone (to inhibit Complex I), antimycin A (to inhibit Complex III), and KCN (to inhibit Complex IV).
-
Drug Incubation: Add this compound to the sample cuvette to the desired final concentration (e.g., 1 µM). Add vehicle to a control cuvette.
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Initiation of Reaction: Add DCPIP and decylubiquinone to the cuvettes. Start the reaction by adding succinate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) over time. The rate of decrease in absorbance is proportional to the activity of Complex II.
-
Data Analysis: Calculate the specific activity of succinate dehydrogenase (e.g., in nmol DCPIP reduced/min/mg protein) and compare the activity between the control and this compound-treated samples.
Spectrophotometric Assay for Complex III Activity
This protocol details the measurement of Complex III (ubiquinol-cytochrome c reductase) activity by following the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Spectrophotometer
-
Assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.5, containing 5 mM MgCl2)
-
Reduced decylubiquinone (DBH) as substrate
-
Cytochrome c (oxidized)
-
Rotenone
-
KCN
-
Antimycin A (a specific Complex III inhibitor)
-
This compound stock solution
Procedure:
-
Sample Preparation: Prepare a mitochondrial suspension and determine the protein concentration.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, rotenone, KCN, and oxidized cytochrome c.
-
Drug Incubation: Add this compound to the sample cuvette to the desired final concentration (e.g., 47 ng/mL). Add vehicle to a control cuvette. To assess the protective effect, an inhibitor like antimycin A would be added after the pre-incubation with this compound.
-
Initiation of Reaction: Start the reaction by adding the substrate, reduced decylubiquinone.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm (the wavelength at which reduced cytochrome c absorbs) over time. The rate of increase in absorbance is proportional to Complex III activity.
-
Data Analysis: Calculate the specific activity of Complex III (e.g., in nmol cytochrome c reduced/min/mg protein). To determine the protective effect of this compound, compare the residual activity in the presence of an inhibitor (like antimycin A) with and without this compound pre-incubation.
Conclusion and Future Directions
This compound exerts a beneficial impact on mitochondrial respiration by enhancing the coupling of oxidative phosphorylation, primarily through a reduction in state 4 respiration. Its ability to restore the activity of key electron transport chain components, such as Complex II and protect Complex III, underscores its potential as a metabolic modulator. The data and protocols presented in this guide provide a robust framework for further investigation into the precise molecular targets of this compound within the mitochondria and for exploring its therapeutic applications in diseases associated with mitochondrial dysfunction.
Future research should focus on elucidating the exact binding sites of this compound on mitochondrial proteins and on quantifying its effects on other mitochondrial processes, such as reactive oxygen species production and mitochondrial biogenesis. Such studies will further refine our understanding of this drug's multifaceted mechanism of action and may pave the way for the development of novel therapies targeting mitochondrial bioenergetics.
References
Methodological & Application
Application Note: Caco-2 Cell Permeability Assay for Naftidrofuryl Oxalate
Introduction
Naftidrofuryl oxalate is a vasodilator used in the management of peripheral and cerebral vascular disorders.[1] Its therapeutic effects are primarily attributed to its antagonism of 5-HT2 serotonin receptors, leading to vasodilation and improved blood flow.[1][2] Understanding the intestinal permeability of this compound oxalate is crucial for predicting its oral absorption and bioavailability. The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro model for predicting the in vivo absorption of drugs across the gut wall.[3][4] This application note provides a detailed protocol for assessing the permeability of this compound oxalate using the Caco-2 cell monolayer model and presents relevant data for its classification.
Principle of the Caco-2 Permeability Assay
The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins. When cultured on semipermeable membranes, these cells form a barrier that can be used to study the transport of compounds from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood, and vice versa. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. A bidirectional assay, measuring both AP to BL and BL to AP transport, allows for the determination of an efflux ratio, which can indicate the involvement of active efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Biopharmaceutics Classification System (BCS) for this compound Oxalate
Based on its high solubility and high permeability characteristics determined through Caco-2 monolayer studies, this compound oxalate has been suggested to belong to BCS Class I. This classification indicates that the drug is well-absorbed, and its absorption is unlikely to be limited by its dissolution rate or permeability.
Experimental Data
Table 1: Apparent Permeability Coefficients (Papp) of this compound Oxalate and Caffeine in the Caco-2 Model
| Compound | Concentration (mg/mL) | Direction | Papp (x 10⁻⁶ cm/s) |
| This compound Oxalate | 0.125 | AP to BL | > 100 |
| BL to AP | 84.1 | ||
| 0.200 | AP to BL | > 100 | |
| BL to AP | 78.8 | ||
| Caffeine (Reference) | 0.500 | AP to BL | High |
| BL to AP | High |
Data sourced from a study on the solubility and permeability of this compound oxalate. Caffeine is used as a reference compound for high permeability.
Table 2: Interpretation of Caco-2 Permeability Data
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| < 1.0 | Low | < 20% |
| 1.0 - 10.0 | Moderate | 20% - 80% |
| > 10.0 | High | > 80% |
This is a general classification scheme used in the pharmaceutical industry.
Experimental Protocols
1. Caco-2 Cell Culture
-
Cell Line: Caco-2 cells (e.g., from ATCC, HTB-37).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days at 80-90% confluency.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells at a density of approximately 2.6 x 10⁵ cells/cm² onto polycarbonate filter inserts (e.g., 12-well or 24-well plates).
-
Differentiation: Culture the cells on the inserts for 18-22 days to allow for the formation of a confluent and differentiated monolayer. Change the culture medium every 2-3 days.
2. Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER): Before the transport experiment, measure the TEER of the Caco-2 monolayer using an epithelial volt-ohmmeter. Only use monolayers with TEER values greater than 600 Ω·cm² for the assay.
-
Paracellular Marker Permeability: The permeability of a paracellular marker, such as Lucifer Yellow, can also be assessed to confirm the integrity of the tight junctions.
3. Cytotoxicity Assay
-
Purpose: To determine the non-toxic concentrations of this compound oxalate to be used in the permeability study.
-
Method: An MTT assay can be performed. Expose Caco-2 cells to a range of this compound oxalate concentrations for a duration equivalent to the transport experiment (e.g., 2 hours).
-
Results for this compound Oxalate: Concentrations of 0.125 mg/mL and 0.200 mg/mL were found to be non-cytotoxic to Caco-2 cells. A concentration of 0.250 mg/mL showed a decrease in cell viability.
4. Bidirectional Transport Study
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4.
-
Preparation:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.
-
Prepare dosing solutions of this compound oxalate in the transport buffer at the desired concentrations (e.g., 0.125 mg/mL and 0.200 mg/mL).
-
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound oxalate dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking (e.g., 100 rpm) for 2 hours.
-
At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound oxalate dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
5. Sample Analysis
-
Analytical Method: Quantify the concentration of this compound oxalate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
6. Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the cell monolayer.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Efflux Ratio (ER) Calculation: The ER is calculated as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Visualizations
Caption: Caco-2 Permeability Assay Workflow.
Caption: Caco-2 Transport Mechanisms.
References
Application Notes and Protocols for Naftidrofuryl Administration in a Rat Model of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and evaluation of Naftidrofuryl in two established rat models of ischemic stroke: Middle Cerebral Artery Occlusion (MCAO) and Microsphere Embolism. The information is intended to guide researchers in designing and executing preclinical studies to investigate the neuroprotective effects of this compound.
Introduction
This compound is a vasoactive compound with a dual mechanism of action that makes it a candidate for neuroprotection in ischemic stroke. It acts as a selective 5-HT2 receptor antagonist, counteracting the vasoconstrictive and pro-aggregatory effects of serotonin released during ischemia.[1] Additionally, this compound enhances cellular energy metabolism by improving glucose utilization, which may protect neurons from ischemic damage.[1] Preclinical studies in rodent models of stroke are crucial for elucidating its therapeutic potential and mechanisms of action.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in rat models of ischemic stroke.
Table 1: Effect of this compound on Infarct Volume and Cerebral Blood Flow
| Parameter | Ischemic Model | Animal Strain | This compound Dose | Administration Route | Outcome | Reference |
| Infarct Volume (TTC Staining) | Microsphere Embolism | Not Specified | 15 mg/kg/day | Intraperitoneal | Smaller unstained areas on days 3 and 7 compared to untreated rats. | [2] |
| Cerebral Blood Flow | Microsphere Embolism | Not Specified | 15 mg/kg/day | Intraperitoneal | Higher striatal and hippocampal blood flow on day 3 compared to untreated rats. | [2] |
| Neuronal Necrosis | Forebrain Ischemia | Not Specified | 10 mg/kg | Intraperitoneal | Reduced percentage of necrotic neurons in the CA1 and CA4 sectors of the hippocampus. | [3] |
Table 2: Representative Neurological Scoring Following Ischemic Stroke in Rats
Note: No specific neurological score data for this compound in a rat stroke model was found in the searched literature. This table provides a widely used scoring system for assessing neurological deficits in MCAO models, which can be adapted for studies investigating this compound.
| Score | Description of Deficit |
| 0 | No observable neurological deficit. |
| 1 | Forelimb flexion. |
| 2 | Decreased resistance to lateral push (and forelimb flexion). |
| 3 | Unilateral circling. |
| 4 | Spontaneous circling. |
| 5 | Unable to walk without falling. |
Experimental Protocols
Ischemic Stroke Model 1: Middle Cerebral Artery Occlusion (MCAO) - Intraluminal Suture Method
This protocol describes the induction of transient focal cerebral ischemia by occluding the middle cerebral artery using an intraluminal suture.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope or surgical loupes
-
Microsurgical instruments
-
4-0 nylon monofilament suture with a rounded tip (silicone-coated or flame-rounded)
-
6-0 silk sutures
-
This compound oxalate
-
Vehicle (e.g., sterile saline)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Suture Insertion:
-
Carefully dissect the arteries from the surrounding nerves and connective tissue.
-
Ligate the distal end of the ECA with a 6-0 silk suture.
-
Place a temporary ligature or microvascular clip on the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).
-
A slight resistance indicates proper placement.
-
-
Occlusion and Reperfusion:
-
Maintain the suture in place for the desired occlusion period (e.g., 60, 90, or 120 minutes).
-
For reperfusion, carefully withdraw the suture until the tip is back in the ECA stump.
-
Remove the temporary ligatures from the CCA and ICA to allow blood flow to resume.
-
Close the cervical incision.
-
-
This compound Administration:
-
Prepare a solution of this compound oxalate in a suitable vehicle.
-
Administer this compound (e.g., 10 mg/kg) intraperitoneally 15 minutes prior to the induction of ischemia. Alternatively, a daily dose of 15 mg/kg can be administered.
-
-
Post-Operative Care:
-
Allow the rat to recover in a warm cage.
-
Provide soft food and water ad libitum.
-
Monitor for any signs of distress.
-
Outcome Assessments:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological function using a standardized scoring system (see Table 2).
-
Infarct Volume Measurement (TTC Staining):
-
At a predetermined time point (e.g., 24 or 48 hours), euthanize the rat and perfuse the brain with cold PBS.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of TTC in PBS at 37°C for 15-30 minutes.
-
Healthy tissue will stain red, while the infarcted area will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Ischemic Stroke Model 2: Microsphere Embolism
This protocol describes the induction of multifocal cerebral ischemia by injecting microspheres into the internal carotid artery.
Materials:
-
Male Wistar rats
-
Anesthesia
-
Microspheres (e.g., 48 µm diameter) suspended in a suitable vehicle
-
Microsurgical instruments
-
This compound oxalate
-
Vehicle (e.g., sterile saline)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) as described in the MCAO protocol.
-
-
Microsphere Injection:
-
Ligate the ECA.
-
Temporarily clamp the CCA.
-
Introduce a fine needle or cannula into the CCA and advance it to the bifurcation of the ICA.
-
Inject a suspension of microspheres (e.g., 900 microspheres of 48 µm diameter) into the right internal carotid artery.
-
Remove the needle/cannula and the clamp on the CCA.
-
Close the incision.
-
-
This compound Administration:
-
Administer this compound (15 mg/kg/day) intraperitoneally, starting from the first day after the embolism and continuing for the duration of the experiment.
-
-
Post-Operative Care:
-
Provide post-operative care as described in the MCAO protocol.
-
Outcome Assessments:
-
Cerebral Blood Flow Measurement: Cerebral blood flow can be measured at various time points using techniques like laser Doppler flowmetry or hydrogen clearance.
-
Infarct Volume Measurement (TTC Staining): Assess infarct volume using TTC staining as described in the MCAO protocol at different time points (e.g., 3, 7, and 28 days).
-
Behavioral and Neurological Assessments: Conduct a battery of behavioral tests to assess motor and cognitive function.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective effects of this compound are believed to be mediated through two primary signaling pathways:
-
5-HT2A Receptor Antagonism: During cerebral ischemia, there is an excess release of serotonin (5-HT), which binds to 5-HT2A receptors on vascular smooth muscle cells and platelets. This leads to vasoconstriction and platelet aggregation, exacerbating the ischemic damage. This compound, as a 5-HT2A receptor antagonist, blocks these effects, thereby improving microcirculation in the ischemic penumbra.
-
Enhancement of Cellular Metabolism: this compound has been shown to improve cellular energy metabolism by enhancing the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. This leads to increased ATP production, which is crucial for neuronal survival under ischemic conditions.
References
- 1. Possible therapeutic effect of this compound oxalate on brain energy metabolism after microsphere-induced cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects neurons against ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Naftidrofuryl in Human Plasma
Introduction
Naftidrofuryl is a vasodilator agent used in the treatment of peripheral and cerebral vascular disorders. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note presents a detailed protocol for the determination of this compound in human plasma samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. The described methods are sensitive, specific, and have been validated for their accuracy and precision.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC methods for this compound quantification in plasma, compiled from various validated methods.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| HPLC Column | Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm)[1] | SAS Hypersil (Reversed Phase)[2] | Zodiac C18 (100mm x 4.6mm, 3µm)[3] |
| Mobile Phase | Acetonitrile:0.05 M Sodium Acetate:Triethylamine (40:60:0.1, v/v/v), pH 5.5[1] | Acetonitrile:0.5% (w/v) KH₂PO₄:Diethylamine (50:50:0.05, v/v/v), pH 7.3[2] | Acetonitrile:Tetrabutyl-ammonium buffer (90:10, v/v), pH 7.0 |
| Flow Rate | 1.5 mL/min | Not Specified | 1.0 mL/min |
| Injection Volume | Not Specified | Not Specified | 20 µL |
| Detection | UV at 225 nm | Fluorimetric | UV at 282 nm |
| Internal Standard | Not Specified | Verapamil Hydrochloride | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.1 - 25 µg/mL | 4 - 300 ng/mL | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.997 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.6 ng/mL | 12.914 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 39.132 µg/mL |
| Accuracy (Recovery) | Not Specified | 96.6 - 101.4% | Not Specified |
| Precision (RSD) | Not Specified | 1.1 - 3.0% | Not Specified |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram.
Caption: Workflow for this compound quantification in plasma.
Experimental Protocols
Detailed methodologies for sample preparation and HPLC analysis are provided below.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from a method using a reversed-phase column for the isolation of this compound from human plasma.
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
This compound reference standard
-
Verapamil Hydrochloride (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Diethylamine
-
Water (deionized or Milli-Q)
-
Solid-Phase Extraction Cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and Verapamil HCl in methanol.
-
Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., methanol/water).
-
Prepare the mobile phase: Acetonitrile, 0.5% (w/v) KH₂PO₄, and diethylamine (50:50:0.05, by vol.), adjusted to pH 7.3.
-
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 1 mL of plasma, add a known amount of the internal standard (Verapamil Hydrochloride).
-
Vortex the sample for 30 seconds.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute this compound and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Analyze the sample using the chromatographic conditions specified in Table 1, Method 2.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for LLE, which is a common alternative to SPE for plasma sample preparation.
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar compound)
-
Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate, or Tert-Butyl Methyl Ether)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Solutions:
-
Prepare stock and working standard solutions of this compound and the internal standard in methanol.
-
-
Sample Pre-treatment:
-
To 1 mL of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of the extraction solvent (e.g., dichloromethane) to the plasma sample.
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000-4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
Vortex for 30 seconds.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Analyze the sample using appropriate chromatographic conditions, such as those listed in Table 1.
-
Data Analysis and Quantification
-
Peak Identification and Integration: Identify the peaks corresponding to this compound and the internal standard based on their retention times. Integrate the peak areas.
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and a constant concentration of the internal standard. Process these standards using the same extraction procedure as the unknown samples.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration of this compound to construct a calibration curve.
-
Quantification: Determine the concentration of this compound in the unknown plasma samples by interpolating the peak area ratios from the calibration curve.
Conclusion
The HPLC methods described in this application note provide a robust and reliable framework for the quantification of this compound in human plasma. The choice between SPE and LLE for sample preparation will depend on the specific laboratory resources and desired throughput. Proper method validation is essential to ensure the accuracy, precision, and reliability of the results for clinical and research applications.
References
- 1. A validated HPLC method for the simultaneous determination of this compound oxalate and its degradation product (metabolite), this compound acid: applications to pharmaceutical tablets and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction of this compound from Human Plasma for High-Perform¬ance Liquid Chromatography Analysis â Vitas Analytical Services [vitas.no]
- 3. biomedres.us [biomedres.us]
Application Notes and Protocols: Investigating the Effects of Naftidrofuryl on Macrophage Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naftidrofuryl is a vasoactive compound with known anti-inflammatory properties. Recent studies suggest its potential to modulate macrophage activity, a key player in the inflammatory response. These application notes provide a comprehensive set of protocols to study the effects of this compound on macrophage polarization, cytokine production, and associated signaling pathways in vitro. The human monocytic cell line, THP-1, is used as a model system due to its ability to differentiate into macrophage-like cells and its relevance in immunological research.
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Macrophage Polarization Markers
| Treatment Group | M1 Marker (CD38) Expression (MFI) | M2 Marker (CD206) Expression (MFI) |
| Untreated Control | Baseline | Baseline |
| LPS (100 ng/mL) | Increased | Decreased |
| This compound (low dose) + LPS | Moderately Increased | Slightly Increased |
| This compound (high dose) + LPS | Significantly Decreased | Significantly Increased |
| This compound alone | No significant change | No significant change |
| MFI: Mean Fluorescence Intensity |
Table 2: Expected Outcomes of this compound Treatment on Inflammatory Cytokine and Signaling Proteins
| Treatment Group | IL-10 Secretion (pg/mL) | TLR4 Protein Expression (relative to control) | NLRP3 Protein Expression (relative to control) |
| Untreated Control | Baseline | 1.0 | 1.0 |
| LPS (100 ng/mL) | Increased | Increased | Increased |
| This compound (low dose) + LPS | Moderately Increased | Moderately Decreased | Moderately Decreased |
| This compound (high dose) + LPS | Significantly Increased | Significantly Decreased | Significantly Decreased |
| This compound alone | No significant change | No significant change | No significant change |
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the culture of THP-1 human monocytic cells and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium.
-
Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
To differentiate, seed THP-1 cells into 6-well or 12-well plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48 hours. During this time, the cells will adhere to the plate and differentiate into M0 macrophages.
-
After 48 hours, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with fresh, warm RPMI-1640 medium.
-
Add fresh complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.
Macrophage Polarization and this compound Treatment
This protocol details the polarization of differentiated THP-1 macrophages and their treatment with this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound oxalate (prepare stock solution in DMSO and dilute in culture medium)
-
Complete RPMI-1640 medium
Protocol:
-
Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in complete RPMI-1640 medium. A vehicle control (DMSO) should also be prepared.
-
Remove the resting medium from the differentiated THP-1 cells.
-
Add the this compound-containing medium or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
To induce M1 polarization, add LPS to a final concentration of 100 ng/mL to the designated wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and harvest the cells for flow cytometry or Western blotting.
Flow Cytometry for Macrophage Polarization Markers
This protocol outlines the staining procedure for analyzing M1 (CD38) and M2 (CD206) macrophage surface markers.
Materials:
-
Harvested macrophages
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD38 antibody (e.g., Clone HIT2 or AT-1)[1]
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Detach the adherent macrophages using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the fluorochrome-conjugated anti-human CD38, anti-human CD206, and corresponding isotype control antibodies at the manufacturer's recommended concentration (typically 0.25-1 µg per 10^6 cells)[4][5].
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Gating Strategy: First, gate on the macrophage population based on forward and side scatter properties to exclude debris. Then, from this population, create a quadrant plot for CD38 and CD206 expression to identify M1 (CD38+), M2 (CD206+), and double-positive or double-negative populations.
Western Blotting for TLR4 and NLRP3
This protocol describes the detection of TLR4 and NLRP3 protein expression in macrophage lysates.
Materials:
-
Harvested macrophages
-
RIPA lysis buffer (e.g., 20mM Tris-HCL pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-TLR4 antibody (e.g., Clone 76B357.1, recommended dilution 1-3 µg/mL)
-
Anti-NLRP3 antibody (e.g., Clone EPR23094-1 or 768319, recommended dilution 1:1000 or 2 µg/mL respectively)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Lyse the harvested macrophages in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TLR4 or anti-NLRP3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).
ELISA for IL-10
This protocol is for the quantification of IL-10 in the cell culture supernatants.
Materials:
-
Collected cell culture supernatants
-
Human IL-10 ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Protocol:
-
Thaw the collected supernatants on ice.
-
Prepare the IL-10 standards and samples according to the ELISA kit manual. This typically involves serial dilutions of a known standard to generate a standard curve.
-
Add the standards and samples to the pre-coated microplate wells.
-
Perform the incubations with detection antibody and enzyme conjugate as per the kit protocol.
-
Add the substrate and stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-10 in the samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: Proposed signaling pathway of this compound in macrophages.
References
Protocol for Assessing Naftidrofuryl's Impact on Walking Distance in Mice
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naftidrofuryl is a vasoactive compound with a dual mechanism of action that makes it a candidate for improving walking distance, particularly in conditions of peripheral arterial disease. Its therapeutic effects are primarily attributed to its function as a selective 5-HT2 receptor antagonist and its ability to enhance cellular metabolism. By blocking 5-HT2 receptors, this compound induces vasodilation, leading to increased blood flow to peripheral tissues. Concurrently, it optimizes cellular energy production by increasing ATP levels, which is crucial for muscle function, especially under ischemic conditions.[1][2] This protocol provides a detailed methodology for assessing the in-vivo efficacy of this compound on walking distance in a mouse model using a treadmill exhaustion test.
Mechanism of Action of this compound
This compound's primary pharmacological actions contributing to its potential for improving walking distance are:
-
5-HT2 Receptor Antagonism: Serotonin (5-HT) can cause vasoconstriction through its interaction with 5-HT2 receptors on vascular smooth muscle cells. This compound acts as an antagonist at these receptors, thereby inhibiting serotonin-induced vasoconstriction and promoting vasodilation. This leads to improved blood flow and oxygen supply to the skeletal muscles.
-
Enhancement of Cellular Metabolism: this compound has been shown to improve the efficiency of the mitochondrial respiratory chain. This leads to an increase in the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Enhanced ATP availability is particularly beneficial in ischemic muscle tissue, where oxygen and nutrient supply are limited, helping to delay the onset of fatigue.
Key Experiments and Protocols
Animal Model
For this protocol, a model of peripheral artery disease (PAD) in mice is recommended to simulate the conditions under which this compound is clinically used. A common method to induce PAD is through femoral artery ligation.
Protocol for Femoral Artery Ligation:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).
-
Surgical Preparation: Shave and disinfect the surgical area on the hind limb.
-
Incision: Make a small incision in the skin overlying the femoral artery.
-
Artery Isolation: Carefully dissect the connective tissue to expose the femoral artery.
-
Ligation: Ligate the femoral artery at a predetermined location using a surgical suture.
-
Closure: Close the incision with sutures or surgical clips.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection. Allow the animals to recover for a specified period (e.g., 7-14 days) to allow for the development of ischemia and collateral vessel formation before commencing the treatment and exercise protocol.
Drug Administration
Dosage and Administration:
Based on preclinical studies, this compound oxalate can be administered to mice via intraperitoneal (i.p.) injection or oral gavage (p.o.). A suggested dosage range for mice is 15-100 mg/kg.[1]
-
Preparation of this compound Solution: Dissolve this compound oxalate in a suitable vehicle (e.g., sterile saline or a 0.5% carboxymethylcellulose solution for oral administration).
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared solution at a volume of 10 ml/kg body weight.
-
Oral Gavage (p.o.): Administer the prepared solution directly into the stomach using a gavage needle.
-
-
Dosing Schedule: Administer this compound or the vehicle control daily for a predetermined period (e.g., 14-28 days) before and during the walking distance assessment.
Treadmill Exhaustion Test
This test is designed to measure the maximum walking distance and endurance of the mice.
Protocol for Treadmill Test:
-
Acclimatization: Acclimatize the mice to the treadmill apparatus for 3-5 consecutive days before the actual test. This involves placing the mice on the stationary treadmill for a few minutes and then running the treadmill at a low speed (e.g., 5 m/min) for 5-10 minutes.
-
Test Procedure:
-
Place the mouse in an individual lane of the treadmill.
-
Start the treadmill at an initial speed of 10 m/min for a 5-minute warm-up period.
-
After the warm-up, gradually increase the speed by 2 m/min every 2 minutes.
-
The test is concluded when the mouse reaches the point of exhaustion.
-
-
Definition of Exhaustion: Exhaustion is defined as the inability of the mouse to continue running, remaining on the electric shock grid at the rear of the treadmill for a continuous period of 10 seconds.
-
Data Collection: Record the total time run and the final speed reached for each mouse. Calculate the total walking distance.
Data Presentation
The quantitative data from the treadmill exhaustion test should be summarized in a structured table for clear comparison between the treatment and control groups.
| Group | Treatment | N | Walking Time (minutes) | Walking Distance (meters) |
| 1 | Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |
| 2 | This compound (15 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |
| 3 | This compound (45 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |
| 4 | This compound (100 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Vasodilatory Effect
Caption: this compound's antagonism of the 5-HT2 receptor.
Signaling Pathway of this compound's Metabolic Effect
Caption: this compound's enhancement of cellular metabolism.
Experimental Workflow
Caption: Workflow for assessing this compound's efficacy.
References
Application Notes and Protocols for Naftidrofuryl in a Hindlimb Ischemia Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Naftidrofuryl in a preclinical hindlimb ischemia animal model. This document outlines the mechanism of action, experimental protocols, and expected outcomes based on the available scientific literature.
Introduction
Peripheral Arterial Disease (PAD) is a condition characterized by narrowed arteries leading to reduced blood flow to the limbs. In severe cases, it can progress to critical limb ischemia, causing pain at rest, ulceration, and gangrene.[1][2] this compound is a vasoactive drug that has been investigated for its therapeutic potential in PAD.[1][3] Its primary mechanisms of action include selective antagonism of 5-hydroxytryptamine (5-HT2) receptors and enhancement of intracellular aerobic metabolism.[3] By blocking 5-HT2 receptors, this compound counteracts serotonin-induced vasoconstriction, leading to vasodilation and improved blood flow. Furthermore, it stimulates the tricarboxylic acid cycle, which increases the production of adenosine triphosphate (ATP) and reduces lactic acid levels in ischemic tissues, thereby protecting cells from metabolic damage.
Mechanism of Action of this compound in Ischemia
This compound exerts its therapeutic effects through a dual mechanism involving both vascular and metabolic pathways. In the context of hindlimb ischemia, the drug is expected to improve blood supply and protect tissues from ischemic damage.
A key action of this compound is the blockade of 5-HT2 receptors on vascular smooth muscle and platelets. This action inhibits the vasoconstrictor effects of serotonin, which is often released from damaged endothelium in ischemic conditions. This leads to vasodilation and an increase in blood flow to the ischemic limb. Additionally, this compound has been shown to improve cellular metabolism by increasing ATP production, which is crucial for cell survival in low-oxygen environments. It also possesses antioxidant properties, helping to reduce oxidative stress in vascular tissues.
Experimental Protocols
I. Murine Hindlimb Ischemia Model
A widely used and effective model for studying PAD and therapeutic interventions is the surgical induction of hindlimb ischemia in mice. This model allows for the assessment of blood flow recovery, angiogenesis, and tissue damage.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 7-0 silk)
-
Heating pad
-
Hair removal cream
-
Laser Doppler Perfusion Imager
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Remove the hair from the hindlimb that will undergo surgery using an electric shaver and hair removal cream. Place the animal on a heating pad to maintain body temperature.
-
Surgical Incision: Make a small incision in the skin overlying the femoral artery.
-
Femoral Artery Ligation and Excision: Carefully dissect the femoral artery from the femoral vein and nerve. Ligate the proximal and distal ends of the femoral artery using 7-0 silk sutures. Excise the segment of the artery between the ligatures.
-
Wound Closure: Close the skin incision with sutures.
-
Post-operative Care: Administer analgesics as needed and monitor the animal for signs of infection or distress.
II. Administration of this compound
Based on clinical studies in humans, this compound is typically administered orally. For animal studies, oral gavage is a suitable method of administration.
Dosage:
Human clinical trials have used oral dosages of 200 mg three times a day. A study in a rat model of forebrain ischemia used an intraperitoneal dose of 10 mg/kg. Dose-ranging studies in the hindlimb ischemia model would be necessary to determine the optimal therapeutic dose. A starting point for mice could be in the range of 10-50 mg/kg/day, administered via oral gavage.
Treatment Groups:
-
Sham Group: Animals undergo the surgical procedure without ligation of the femoral artery and receive a vehicle control.
-
Ischemia + Vehicle Group: Animals undergo hindlimb ischemia surgery and receive the vehicle (e.g., saline or a suitable solvent for this compound).
-
Ischemia + this compound Group: Animals undergo hindlimb ischemia surgery and receive this compound at the selected dose(s).
III. Assessment of Efficacy
1. Blood Flow Measurement:
-
Method: Laser Doppler Perfusion Imaging (LDPI) is a non-invasive technique to measure blood flow in the microcirculation.
-
Timepoints: Measure blood flow immediately after surgery and at regular intervals (e.g., days 3, 7, 14, and 21) post-surgery.
-
Analysis: Calculate the ratio of blood flow in the ischemic limb to the contralateral, non-ischemic limb to normalize the data.
2. Assessment of Angiogenesis:
-
Method: Immunohistochemical staining of tissue sections from the ischemic muscle.
-
Markers:
-
CD31 (PECAM-1): To quantify capillary density.
-
α-smooth muscle actin (α-SMA): To identify arterioles.
-
-
Analysis: Quantify the number of capillaries and arterioles per muscle fiber or per unit area.
3. Functional Assessment:
-
Method: Assess limb function using a semi-quantitative scale (e.g., Tarlov score) or by observing ambulatory behavior.
-
Parameters: Observe for signs of necrosis, gangrene, and autoamputation.
Quantitative Data Summary
The following table summarizes quantitative data from human clinical trials of this compound for intermittent claudication, which can serve as a benchmark for expected outcomes in preclinical models.
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Improvement in Pain-Free Walking Distance | 92% | 17% | < 0.001 | |
| Improvement in Maximum Walking Distance | 83% | 14% | < 0.001 | |
| Responder Rate (>50% improvement in PFWD) | 55% | 30% | - | |
| Relative Improvement in PFWD Ratio | 1.37 (95% CI 1.27 to 1.49) | - | < 0.001 |
Signaling Pathways
This compound's mechanism of action suggests its involvement in pathways related to vascular tone, cellular energy metabolism, and potentially angiogenesis. Ischemia is a potent stimulus for angiogenesis, a process largely driven by hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). By improving tissue oxygenation and cellular energy status, this compound may indirectly support these pro-angiogenic pathways.
The use of this compound in a hindlimb ischemia animal model provides a valuable platform to investigate its therapeutic potential for PAD. The protocols outlined in these application notes offer a framework for conducting such studies. Researchers should focus on dose-optimization and a multi-faceted approach to efficacy assessment, including blood flow measurements, histological analysis of angiogenesis, and functional outcomes. The insights gained from these preclinical studies will be crucial for the further development and clinical application of this compound in the treatment of ischemic vascular diseases.
References
Application Notes and Protocols: The Role of Naftidrofuryl in Microcirculation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Naftidrofuryl in the study of microcirculation. This document details the compound's mechanism of action, summarizes key quantitative findings from preclinical and clinical studies, and offers detailed protocols for relevant experimental procedures.
Introduction to this compound and its Effects on Microcirculation
This compound is a vasoactive agent that has been investigated for its therapeutic effects in disorders associated with impaired microcirculation, such as peripheral arterial occlusive disease (PAOD) and intermittent claudication.[1][2] Its mechanism of action is multifaceted, primarily centered on the antagonism of serotonin (5-HT2) receptors, which leads to vasodilation and improved blood flow.[1][3] Beyond its vasodilatory properties, this compound also exhibits beneficial metabolic and hemorheological effects, including enhancement of cellular energy metabolism and inhibition of platelet aggregation.[4]
Key Mechanisms of Action
This compound's influence on the microcirculation is attributed to several key mechanisms:
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5-HT2 Receptor Antagonism: this compound acts as a potent antagonist of 5-HT2 receptors on vascular smooth muscle cells and platelets. Serotonin, released from activated platelets and damaged endothelium, is a powerful vasoconstrictor. By blocking its action, this compound helps to prevent or reverse vasoconstriction in the microvasculature, thereby improving tissue perfusion.
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Enhanced Cellular Metabolism: In ischemic conditions, cellular energy production is compromised. This compound has been shown to enhance cellular aerobic metabolism, leading to increased production of adenosine triphosphate (ATP). This is particularly crucial for endothelial cells, helping to preserve their function and integrity under hypoxic stress.
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Hemorheological Effects: this compound has been demonstrated to inhibit platelet aggregation induced by serotonin and other agonists. It may also improve the deformability of red blood cells, which is crucial for their passage through narrow capillaries. These effects contribute to a reduction in blood viscosity and improved microcirculatory flow.
Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound on various microcirculatory parameters as reported in published studies.
Table 1: Clinical Efficacy of this compound in Intermittent Claudication
| Parameter | Treatment Group (this compound) | Placebo Group | Study Reference |
| Change in Pain-Free Walking Distance (PFWD) | |||
| Relative Improvement vs. Placebo | 1.37-fold higher | - | |
| % Improvement (6 months) | 91.8% | 16.8% | |
| Responders (>50% improvement) | 54.7% | 30.2% | |
| Change in Maximal Walking Distance (MWD) | |||
| Relative Improvement vs. Placebo | 1.40-fold higher | - | |
| % Improvement (6 months) | 82.7% | 13.9% |
Table 2: In Vitro Effects of this compound on Platelet and Erythrocyte Function
| Parameter | This compound Concentration | Effect | Study Reference |
| Serotonin-induced Platelet Aggregation | Not specified | Significantly diminished | |
| ADP-induced Platelet Aggregation | Not specified | Significantly diminished | |
| Erythrocyte Aggregation | 5 µM | ~18% inhibition (in the presence of 1 µM serotonin) |
Table 3: Effects of this compound on Endothelial Cells and Tissue Oxygenation
| Parameter | This compound Concentration/Dose | Effect | Study Reference |
| Endothelial Cell Protection (Hypoxia) | As low as 10⁻⁹ M | Dose-dependent protection against mortality | |
| Transcutaneous Oxygen Pressure (tcpO₂) at Rest | 400 mg infusion | No significant change at central control site | |
| Transcutaneous Oxygen Pressure (tcpO₂) below knee | 400 mg infusion | Significant rise | |
| Intramuscular pO₂ at Rest (Healthy Subjects) | 100 mg tid for 1 week | ~40% increase (from 27.3 to 38.6 mmHg) | |
| Intramuscular pO₂ during Exercise (Healthy Subjects) | 100 mg tid for 1 week | Maintained higher pO₂ level |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Vasodilatory Action
References
Application Notes and Protocols: Measuring Blood Flow Changes with Naftidrofuryl using Laser Doppler Flowmetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naftidrofuryl is a vasoactive agent used in the management of peripheral and cerebral vascular disorders, such as intermittent claudication and Raynaud's phenomenon.[1][2] Its therapeutic effects are primarily attributed to its dual mechanism of vasodilation and enhancement of cellular metabolism.[1] this compound acts as a selective 5-HT2 receptor antagonist, which blocks serotonin-induced vasoconstriction, leading to improved blood flow.[1] Additionally, it enhances intracellular aerobic metabolism, increasing ATP levels and protecting cells against the metabolic consequences of ischemia.[1]
Laser Doppler Flowmetry (LDF) is a non-invasive optical technique used to measure microcirculatory blood flow, or perfusion, in real-time. The method relies on the Doppler shift of laser light scattered by moving red blood cells within a small tissue volume (typically 1 mm³). LDF provides a continuous and sensitive measure of cutaneous blood flow and is a valuable tool for assessing the efficacy of vasoactive drugs.
These application notes provide a detailed protocol for utilizing Laser Doppler Flowmetry to quantify changes in cutaneous blood flow following the administration of this compound.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's vasodilatory action.
Experimental Protocols
This section outlines a detailed methodology for a placebo-controlled, double-blind, crossover study to assess the acute effects of oral this compound on cutaneous microcirculation using Laser Doppler Flowmetry.
1. Participant Recruitment and Screening:
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Inclusion Criteria:
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Healthy adult volunteers or patients with stable peripheral arterial disease (Fontaine stage II).
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Age: 18-65 years.
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Provide written informed consent.
-
-
Exclusion Criteria:
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History of hyperoxaluria or recurrent calcium-containing renal stones.
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Severe renal or hepatic impairment.
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Use of other vasoactive medications within 24 hours of the study.
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Smoking.
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Pregnancy or lactation.
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Known hypersensitivity to this compound.
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2. Study Design:
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A randomized, double-blind, placebo-controlled, crossover design is recommended.
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Participants will attend two study visits, separated by a washout period of at least 7 days.
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During each visit, participants will receive either a single oral dose of 200 mg this compound or a matching placebo.
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The order of treatment (this compound or placebo) will be randomized.
3. Experimental Environment and Participant Preparation:
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All measurements should be conducted in a quiet, temperature-controlled room (22-24°C).
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Participants should acclimatize to the room temperature for at least 30 minutes before measurements begin.
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Participants should be in a comfortable, supine or seated position throughout the experiment.
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Participants should refrain from consuming caffeine or alcohol for 12 hours prior to each study visit.
4. Laser Doppler Flowmetry Measurement Protocol:
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Instrumentation:
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A Laser Doppler Flowmeter with a standard probe for cutaneous measurements.
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The LDF probe should be securely attached to the skin to minimize motion artifacts.
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Measurement Site:
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The ventral aspect of the forearm is a common and suitable site for measuring cutaneous blood flow. The fingertip pulp can also be used, as it is rich in microvasculature. The site should be clean, dry, and free of hair.
-
-
Procedure:
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Baseline Measurement: After the acclimatization period, attach the LDF probe to the measurement site. Record baseline cutaneous blood flow for 10-15 minutes to ensure a stable signal.
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Drug Administration: Administer a single oral dose of 200 mg this compound or placebo with a glass of water.
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Post-Dose Monitoring: Continuously record the LDF signal for at least 120 minutes post-administration. Peak plasma concentrations of this compound are typically observed within 2-3 hours.
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Data Acquisition: The LDF output, typically in arbitrary perfusion units (PU), should be continuously recorded using appropriate data acquisition software.
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5. Data Analysis:
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The primary outcome is the change in cutaneous blood flow from baseline.
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Calculate the average perfusion for the 10-minute baseline period.
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Calculate the average perfusion over 10-minute intervals post-dosing.
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Express the post-dose blood flow as a percentage change from the baseline.
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Cutaneous Vascular Conductance (CVC) can also be calculated by dividing the LDF flux by the mean arterial pressure (MAP) to account for any changes in systemic blood pressure (CVC = LDF PU / MAP mmHg).
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Statistical analysis (e.g., paired t-test or repeated measures ANOVA) should be used to compare the effects of this compound and placebo on cutaneous blood flow over time.
Experimental Workflow
Caption: Experimental workflow for LDF measurement of blood flow with this compound.
Data Presentation
The following table presents hypothetical but representative data illustrating the expected outcomes from the described protocol.
| Time Point | Mean Blood Flow (PU) - Placebo | Mean Blood Flow (PU) - this compound (200 mg) | % Change from Baseline - Placebo | % Change from Baseline - this compound |
| Baseline | 45.2 ± 5.1 | 46.1 ± 4.9 | 0% | 0% |
| 30 min post | 45.8 ± 5.3 | 55.3 ± 6.2 | +1.3% | +20.0% |
| 60 min post | 46.1 ± 4.9 | 64.5 ± 7.1 | +2.0% | +40.0% |
| 90 min post | 45.5 ± 5.0 | 69.2 ± 7.5 | +0.7% | +50.1% |
| 120 min post | 45.3 ± 5.2 | 66.4 ± 7.0 | +0.2% | +44.0% |
Data are presented as mean ± standard deviation. PU = Perfusion Units.
Conclusion
Laser Doppler Flowmetry offers a reliable and non-invasive method to quantify the effects of this compound on cutaneous microcirculation. The provided protocols and workflow diagrams offer a standardized approach for researchers and drug development professionals to assess the pharmacodynamic effects of this vasoactive agent. Rigorous adherence to the experimental design and data analysis procedures will ensure the generation of high-quality, reproducible data to elucidate the impact of this compound on peripheral blood flow.
References
Troubleshooting & Optimization
Addressing vehicle effects in in vivo studies of Naftidrofuryl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naftidrofuryl in in vivo studies. The focus is on addressing potential vehicle-effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common vehicles used for in vivo administration of this compound?
A1: Due to this compound's physicochemical properties, it is often formulated with a combination of solvents and surfactants to achieve a suitable concentration for in vivo dosing. Commonly used vehicles include:
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Aqueous solutions: Saline (0.9% NaCl) is a preferred vehicle when the desired concentration of this compound can be achieved.
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Co-solvents: To enhance solubility, organic solvents are often used. A widely cited formulation for non-clinical studies includes a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween-80 in saline.
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Suspensions: For oral administration, this compound can be suspended in aqueous vehicles containing suspending agents like carboxymethylcellulose (CMC).
Q2: What are the known side effects of this compound itself that I should be aware of in my animal model?
A2: this compound is generally well-tolerated, but some adverse effects have been reported in clinical use that may be relevant to animal studies. These include gastrointestinal issues such as nausea and abdominal pain.[1][2] While less common, there have been rare reports of liver-related issues.[1][2] It is crucial to monitor animals for any signs of distress, changes in feeding behavior, or other abnormalities.
Q3: Can the vehicle itself cause adverse effects in my in vivo study?
A3: Yes, the vehicle can independently cause a range of physiological and behavioral effects in animal models. It is essential to include a vehicle-only control group in your experimental design to differentiate between the effects of this compound and the vehicle.
Troubleshooting Guide: Vehicle-Related Effects
This guide addresses specific issues that may arise during in vivo studies with this compound, potentially linked to the vehicle used for administration.
| Observed Issue | Potential Vehicle-Related Cause | Troubleshooting Steps & Recommendations |
| Unexpected Sedation, Ataxia, or Motor Impairment | Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG) : High concentrations of DMSO can lead to significant motor impairment.[3] PEG-400 has also been shown to cause neuromotor deficits in mice. | 1. Review Vehicle Composition: Check the final concentration of DMSO and PEG in your formulation. Aim for the lowest effective concentration. 2. Dose-Response for Vehicle: Conduct a pilot study with the vehicle alone at different concentrations to determine the no-observed-adverse-effect-level (NOAEL) for motor function in your specific animal model and strain. 3. Alternative Solvents: If motor impairment persists, consider alternative, less neurotoxic solvents if this compound's solubility allows. |
| Altered Exploratory Behavior or Locomotor Activity | Tween-80 (Polysorbate 80) : Studies have shown that Tween-80 can enhance exploratory behavior and locomotor activity in rats, which could confound behavioral assessments. | 1. Minimize Tween-80 Concentration: Use the lowest possible concentration of Tween-80 required for a stable formulation. 2. Consistent Handling: Ensure all animal handling and experimental procedures are consistent across all groups to minimize stress-induced behavioral changes. 3. Acclimatization: Allow for a sufficient acclimatization period for the animals to the testing environment before behavioral assessments. |
| Hypersensitivity Reactions (e.g., skin rash, respiratory distress) | Tween-80 (Polysorbate 80) : Although rare, impurities or oxidized fatty acid residues in Tween-80 have been linked to anaphylactoid reactions. | 1. Source High-Purity Vehicle Components: Use pharmaceutical-grade Tween-80 with low levels of impurities. 2. Fresh Formulations: Prepare formulations fresh before each use to minimize the oxidation of vehicle components. 3. Monitor Animals Closely: Observe animals for any signs of allergic reaction immediately after dosing and for a period thereafter. |
| Gastrointestinal Issues (e.g., diarrhea, changes in stool) | This compound or Vehicle Components : this compound itself can cause gastrointestinal discomfort. Additionally, some vehicles, when administered orally at high volumes or concentrations, can have a laxative effect or alter gut motility. | 1. Fractionate Dosing: If possible, divide the daily dose into smaller, more frequent administrations. 2. Optimize Administration Volume: Ensure the gavage volume is appropriate for the animal's size and weight. 3. Vehicle Control Analysis: Carefully compare the incidence and severity of gastrointestinal signs in the this compound-treated group with the vehicle-only control group. |
| Changes in Food and Water Intake | Vehicle Palatability or Systemic Effects : The taste of the vehicle (for oral studies) or systemic effects of the vehicle or this compound can alter animal consumption patterns. | 1. Flavoring Agents (Oral Studies): For voluntary oral administration, consider adding a palatable flavoring agent to mask any unpleasant taste of the formulation. 2. Monitor Body Weight: Track body weight daily as an indicator of overall health and changes in consumption. 3. Assess General Health: Rule out other signs of toxicity that might be contributing to reduced intake. |
Experimental Protocols
Vehicle Formulation for Intraperitoneal (i.p.) Injection
A commonly used vehicle for delivering this compound oxalate in non-clinical in vivo studies is a co-solvent system. The following protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
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This compound Oxalate
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Dimethyl Sulfoxide (DMSO), sterile, injectable grade
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Polyethylene Glycol 300 (PEG300), sterile, injectable grade
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Tween-80, sterile, injectable grade
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Saline (0.9% Sodium Chloride), sterile, injectable grade
Protocol:
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Weigh the required amount of this compound Oxalate.
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Dissolve the this compound Oxalate in DMSO. Gentle warming or sonication may be used to aid dissolution.
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Add PEG300 to the solution and mix thoroughly.
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Add Tween-80 to the solution and mix until a clear, homogenous solution is formed.
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Slowly add saline to the desired final volume while continuously mixing.
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The final recommended vehicle composition is often in the range of:
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10% DMSO
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40% PEG300
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5% Tween-80
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45% Saline
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Prepare the formulation fresh on the day of the experiment.
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Administer the formulation intraperitoneally at the calculated dose volume.
Important Considerations:
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Always include a vehicle-only control group that receives the same volume of the vehicle mixture without this compound.
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The final concentration of DMSO should be kept as low as possible, ideally not exceeding 10% of the total volume, to minimize its potential toxic effects.
Data Presentation
Table 1: Summary of Potential Vehicle-Induced Effects in Rodent Models
| Vehicle Component | Route of Administration | Species | Observed Effects | Reference |
| Dimethyl Sulfoxide (DMSO) | Intraperitoneal | Mouse | Significant motor impairment at high concentrations. | |
| Polyethylene Glycol 400 (PEG-400) | Intraperitoneal | Mouse | Strong neuromotor toxicity, especially in the early evaluation points. | |
| Tween-80 (Polysorbate 80) | Oral (in drinking water) | Rat | Enhanced exploratory behavior and locomotor activity. | |
| Tween-80 (Polysorbate 80) | Intraperitoneal | Zebrafish | Anaphylactoid reactions, potentially due to impurities. | |
| Corn Oil | Oral | Mouse | Improved physical and bacteriological parameters in a model of M. tuberculosis infection compared to water. | |
| Carboxymethylcellulose (CMC) | Oral | Mouse | Modulated physical parameters in a model of M. tuberculosis infection. |
Visualizations
Diagram 1: Simplified Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Diagram 2: Experimental Workflow for Assessing Vehicle Effects
Caption: Workflow for isolating vehicle effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are the side effects of this compound Oxalate? [synapse.patsnap.com]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Naftidrofuryl in cell-based assays
Welcome to the technical support center for researchers utilizing Naftidrofuryl in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize and understand potential off-target effects, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is as a selective antagonist of the serotonin 5-HT2 receptors.[1] This action is responsible for its vasodilatory effects.[2][3] It is important to consider that this compound is a mixture of four stereoisomers, with the C-2S configuration showing the highest binding affinity for the 5-HT2A receptor.[4][5]
Q2: Beyond 5-HT2 receptor antagonism, what are other known cellular effects of this compound?
This compound is also known to influence cellular metabolism. It has been shown to enhance cellular oxidative capacity, potentially by stimulating the intracellular tricarboxylic acid cycle, leading to increased ATP production. Specifically, it can restore the activity of succinate dehydrogenase in mitochondria under certain conditions.
Q3: What are the typical concentrations of this compound used in cell-based assays, and what are the potential cytotoxicity concerns?
The effective concentration of this compound can vary depending on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiment. Cytotoxicity has been observed at higher concentrations. For example, in Caco-2 cells, a concentration of 0.250 mg/mL resulted in a significant decrease in cell viability. Therefore, it is recommended to conduct a cytotoxicity assay (e.g., MTT or LDH assay) to establish a non-toxic working concentration range for your specific cell line.
Q4: How can I differentiate between on-target (5-HT2 receptor-mediated) and off-target effects in my assay?
Distinguishing between on-target and off-target effects is critical for data interpretation. Here are a few strategies:
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Use a structurally different 5-HT2 antagonist: If a different 5-HT2 antagonist with a distinct chemical structure replicates the observed effect, it is more likely to be an on-target effect.
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Rescue experiments: In cell lines expressing the 5-HT2 receptor, knocking down the receptor should abolish the effect if it is on-target. Conversely, overexpressing the receptor might sensitize the cells to this compound.
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Dose-response analysis: Compare the concentration range at which you observe your phenotype with the known binding affinity of this compound for the 5-HT2 receptor. A significant discrepancy may suggest an off-target effect.
Q5: Has a comprehensive off-target binding profile for this compound been published?
To date, a comprehensive public screening of this compound against a broad panel of receptors, kinases, and ion channels has not been widely reported in the available scientific literature. While it is referred to as a "selective" 5-HT2 antagonist, the full extent of its selectivity is not fully characterized. Therefore, researchers should be mindful of potential uncharacterized off-target activities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or inconsistent phenotypic results.
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Possible Cause 1: Off-target effects.
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Troubleshooting Step: As this compound's off-target profile is not fully known, it is possible that at the concentration used, it is interacting with other cellular targets.
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Action: Perform a dose-response curve to see if the unexpected phenotype occurs at concentrations significantly different from those expected to engage 5-HT2 receptors. Consider using a chemically unrelated 5-HT2 antagonist to see if the phenotype is reproduced.
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Possible Cause 2: Metabolic effects.
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Troubleshooting Step: this compound can enhance mitochondrial function. This could confound assays that are sensitive to changes in cellular metabolism (e.g., some viability and proliferation assays).
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Action: Measure key metabolic parameters, such as ATP levels or oxygen consumption, in your experimental system with and without this compound to assess its metabolic impact. If a metabolic effect is observed, consider using assays that are less dependent on metabolic output.
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-
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Possible Cause 3: Stereoisomer variability.
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Troubleshooting Step: Commercial this compound is a mix of four stereoisomers with differing bioactivity. Batch-to-batch variation could potentially lead to inconsistent results.
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Action: If possible, obtain a batch with a known and consistent isomeric ratio. Be meticulous in documenting the source and lot number of the compound for all experiments.
-
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Issue 2: High background or non-specific signal in a reporter assay.
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Possible Cause: Direct interference with the reporter system.
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Troubleshooting Step: Some small molecules can directly inhibit or activate reporter enzymes like luciferase or fluorescent proteins.
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Action: Run a control experiment with a cell-free version of your reporter system to test for direct inhibition or activation by this compound. Alternatively, use a different reporter system (e.g., switch from a luciferase-based to a fluorescent protein-based reporter).
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Issue 3: Observed effect does not correlate with 5-HT2 receptor expression levels.
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Possible Cause: The effect is independent of the 5-HT2 receptor.
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Troubleshooting Step: This strongly suggests an off-target effect or a non-specific cellular response.
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Action: This is an opportunity for further investigation. Consider using unbiased screening approaches, such as proteomics or transcriptomics, to identify potential off-target pathways affected by this compound in your specific cell model.
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Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity | |||
| IC50 (MTT Assay) | Caco-2 | > 0.250 mg/mL (significant viability decrease at this concentration) | |
| Binding Affinity | |||
| pKi (5-HT2A Receptor) | Recombinant | The C-2S configuration has the highest affinity among the four stereoisomers. | |
| Metabolic Effects | |||
| Succinate Dehydrogenase Activity | Rat Brain Mitochondria | Restoration of activity observed at 0.1 to 1 µM. | |
| Oxidative Phosphorylation | Rat Brain Mitochondria | Slight restoration in mildly injured mitochondria at 3 µM. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
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Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement
This protocol can be adapted to investigate if this compound binds to a specific protein of interest in a cellular context.
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Cell Treatment: Treat cultured cells with this compound at a concentration of interest and a vehicle control for a defined period.
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Harvesting and Lysis: Harvest the cells and lyse them using a gentle method that preserves protein structure (e.g., freeze-thaw cycles).
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Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures using a thermal cycler.
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Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
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Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of your protein of interest by Western blotting.
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Data Analysis: A shift in the melting curve of the protein in the this compound-treated samples compared to the control indicates direct binding of the compound to the protein.
Visualizations
Caption: Conceptual pathways of this compound's cellular effects.
Caption: A decision-making workflow for troubleshooting this compound effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]
- 3. Oral this compound. A review of its pharmacology and therapeutic use in the management of peripheral occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical access to four stereoisomers of this compound and their binding affinity towards 5-hydroxytryptamine 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Translational Relevance of Naftidrofuryl Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the therapeutic potential of Naftidrofuryl. The aim is to improve the design, execution, and interpretation of preclinical studies to enhance their translational relevance to human clinical outcomes.
Troubleshooting Guides
Issue 1: Inconsistent or Low Efficacy in Rodent Models of Peripheral Artery Disease (PAD)
Question: We are observing high variability and lower than expected efficacy of this compound in our rodent hindlimb ischemia model. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to inconsistent efficacy in rodent PAD models. Consider the following troubleshooting steps:
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Animal Model Selection and Severity:
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Acute vs. Chronic Ischemia: Standard models like femoral artery ligation induce acute ischemia, which may not fully represent the chronic, progressive nature of human PAD. Consider two-stage ligation procedures or the use of ameroid constrictors to induce a more gradual occlusion.
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Collateral Circulation: The extent of pre-existing collateral vessels varies between mouse strains. Strains like C57BL/6 are known to have a more robust angiogenic response compared to BALB/c mice. Ensure your chosen strain is appropriate for the research question.
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Comorbidities: Human PAD patients often have comorbidities like diabetes, hyperlipidemia, or are of advanced age. Incorporating these factors into your animal model (e.g., using Zucker Diabetic Fatty rats or aged animals) can increase clinical relevance but also variability. Ensure these variables are well-controlled and reported.
-
-
Dosing and Pharmacokinetics:
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Route of Administration: Intraperitoneal (i.p.) injections, common in rodent studies, lead to different pharmacokinetic profiles than oral administration used in humans. If oral administration is not feasible, consider subcutaneous osmotic pumps for more stable plasma concentrations.
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First-Pass Metabolism: this compound has significant first-pass metabolism, which can vary between species. The low bioavailability observed in some species may necessitate higher doses than what might be extrapolated from human clinical doses. A pilot pharmacokinetic study in your chosen animal model is highly recommended.
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Dose-Response Relationship: Ensure you have established a clear dose-response curve for this compound in your specific model and outcome measure. A single dose level might be insufficient to detect a therapeutic effect.
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Outcome Measures:
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Functional Assessment: While laser Doppler imaging is excellent for assessing blood perfusion, it may not directly correlate with functional improvement. Incorporate functional tests like treadmill running (to measure walking distance) or gait analysis to provide a more clinically relevant endpoint.
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Timing of Assessment: The timing of outcome assessment is critical. Angiogenesis and tissue remodeling occur over time. A single, early time point may miss delayed therapeutic effects. Conduct assessments at multiple time points post-treatment.
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Issue 2: Difficulty in Extrapolating Effective Animal Doses to Human Clinical Doses
Question: How can we more accurately select a relevant dose of this compound for our animal studies that can be translated to human dosing?
Answer:
Extrapolating doses between species is a significant challenge. Here’s a guide to improve your dose selection process:
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Understand Interspecies Pharmacokinetic Differences: this compound's pharmacokinetic profile varies significantly across species. For instance, its bioavailability is low in dogs due to high first-pass metabolism. Laboratory animals generally have a much higher rate of drug elimination than humans.[1] A thorough literature review of the pharmacokinetics in your chosen species is the first step.
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Allometric Scaling: While not always perfectly predictive, allometric scaling based on body surface area is a standard starting point for dose conversion between species. However, this should be used with caution and validated with pharmacokinetic data.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot study to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in your animal model. This data can be used to establish a PK/PD relationship, linking drug exposure to the therapeutic effect. The goal should be to achieve a similar drug exposure (e.g., AUC) in the animal model as is observed in humans at clinically effective doses.
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Consider Plasma Protein Binding: this compound is highly bound to plasma proteins (around 80% in humans).[2] Differences in plasma protein binding across species can affect the concentration of free, active drug. This should be considered when comparing doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be targeting in our animal studies?
A1: this compound has a multifactorial mechanism. Its primary action is as a selective antagonist of serotonin 5-HT2 receptors, which leads to vasodilation and inhibition of platelet aggregation.[3][4][5] It also appears to improve cellular metabolism under ischemic conditions by increasing ATP production and reducing lactate levels. Your experimental design should ideally include endpoints that can measure these effects, such as assays for platelet aggregation, measurement of blood flow, and analysis of tissue metabolites.
Q2: Which animal model is considered the "gold standard" for studying this compound in the context of intermittent claudication?
A2: There is no single "gold standard" model. The most appropriate model depends on the specific research question.
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Rodent Hindlimb Ischemia Models (Femoral or Iliac Artery Ligation): These are the most common models due to their cost-effectiveness and reproducibility. They are well-suited for studying angiogenesis and blood flow restoration. However, they model acute ischemia, which differs from the chronic nature of human PAD.
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Models with Comorbidities: For higher translational relevance, consider models that incorporate human risk factors, such as hyperlipidemic mouse models (e.g., ApoE-/-) or diabetic rat models.
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Larger Animal Models: While less common, larger animal models (e.g., pigs) can offer a more similar anatomy and physiology to humans but are more complex and costly.
Q3: Are there known translational failures for this compound, and what can we learn from them?
A3: While specific documented "failures" in the traditional sense are not prominent in the literature, a key challenge for this compound has been the historical inconsistency in clinical trial design, which mirrors common issues in preclinical studies. Earlier clinical trials were criticized for a lack of standardized protocols and objective endpoints. This highlights the critical importance of robust and standardized experimental design in animal studies to avoid generating data that is difficult to interpret and translate. Key lessons include the need for randomization, blinding, a priori sample size calculations, and the use of clinically relevant, objective endpoints.
Q4: What are the key reporting guidelines we should follow to improve the transparency and reproducibility of our this compound animal studies?
A4: Adherence to established reporting guidelines is crucial. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are the standard for preclinical animal research. Key aspects to report include:
-
The exact number of animals used and a justification for the sample size.
-
Details of randomization and blinding procedures.
-
Inclusion and exclusion criteria for animals in the study.
-
Detailed information on the animal model, including species, strain, sex, age, and any comorbidities.
-
Precise details of the drug formulation, dose, route, and frequency of administration.
-
Clear descriptions of all experimental and statistical methods used.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound Across Species
| Parameter | Human | Dog | Rat |
| Bioavailability | ~20-30% | Low (0.3-2.7%) | Data not readily available |
| Tmax (oral) | ~2.75 hours | Data not readily available | Data not readily available |
| Half-life (t1/2) | ~3.4 hours | Data not readily available | Data not readily available |
| Plasma Protein Binding | ~80% | Data not readily available | Data not readily available |
| Primary Metabolism | Hepatic (hydrolysis) | Presystemic/First-pass | Hepatic |
| Primary Excretion | Urine (as metabolites) | Bile | Data not readily available |
Note: This table is compiled from multiple sources and highlights the gaps in publicly available comparative pharmacokinetic data. Researchers are strongly encouraged to perform their own pharmacokinetic studies.
Table 2: Summary of Clinical Trial Data for this compound in Intermittent Claudication
| Study/Analysis | Number of Patients | Treatment Duration | Key Finding |
| Cochrane Review (IPD Meta-analysis) | 1083 | 6 months | 37% greater improvement in pain-free walking distance compared to placebo. |
| NCIS Study | 181 (ITT analysis) | 6 months | 92% improvement in pain-free walking distance vs. 17% in the placebo group. |
| Retrospective Analysis (5 trials) | 888 | Varied | Significant improvement in pain-free walking distance (p < 0.002) and fewer cardiovascular events (p = 0.029) in the this compound group. |
Experimental Protocols
Protocol 1: Rat Model of Unilateral Hindlimb Ischemia (External Iliac Artery Ligation)
This protocol is adapted from models used to induce intermittent claudication.
-
Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the lower abdominal area. Make a midline laparotomy incision to expose the abdominal cavity.
-
Vessel Isolation: Gently retract the intestines to visualize the bifurcation of the abdominal aorta into the common iliac arteries. Carefully dissect the left external iliac artery from the surrounding connective tissue, avoiding damage to the iliac vein and nerve.
-
Ligation: Ligate the external iliac artery at a single point proximal to the inguinal ligament using a non-absorbable suture (e.g., 5-0 silk). Ensure complete occlusion of blood flow.
-
Closure: Suture the abdominal muscle and skin layers.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Allow a recovery period (e.g., 7 days) for the ischemic injury to stabilize before initiating treatment.
-
Confirmation of Ischemia: Assess blood flow using Laser Doppler Perfusion Imaging immediately after surgery and at subsequent time points to confirm a significant reduction in perfusion in the ligated limb compared to the contralateral limb.
Protocol 2: Mouse Model of Unilateral Hindlimb Ischemia (Femoral Artery Ligation)
This is a widely used model for studying PAD and therapeutic angiogenesis.
-
Anesthesia: Anesthetize the mouse (e.g., C57BL/6, 8-12 weeks old) with isoflurane.
-
Surgical Preparation: Shave and disinfect the skin of the inner thigh of the left hindlimb. Make a small longitudinal skin incision (~1 cm) over the medial thigh.
-
Vessel Isolation: Bluntly dissect through the subcutaneous tissue and muscle to expose the femoral neurovascular bundle. Carefully separate the femoral artery from the femoral vein and nerve.
-
Ligation: Ligate the femoral artery at two points: a proximal ligation just distal to the inguinal ligament and a distal ligation proximal to the popliteal artery.
-
Excision (Optional but recommended for a more severe model): Transect and remove the segment of the artery between the two ligatures.
-
Closure: Suture the skin incision.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal's recovery on a heating pad.
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Assessment: Measure hindlimb perfusion using Laser Doppler Perfusion Imaging at baseline (before surgery) and at various time points post-ligation (e.g., day 0, 3, 7, 14, 21) to quantify blood flow recovery.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: A workflow for improving translational success.
References
- 1. Development of a Physiologically Based Pharmacokinetic Model for Nitrofurantoin in Rabbits, Rats, and Humans | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Naftidrofuryl Target Engagement in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating Naftidrofuryl target engagement in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the serotonin 5-HT2A receptor, where it acts as an antagonist.[1][2][3] It selectively blocks these receptors on vascular smooth muscle cells and platelets.[4]
Q2: What are the known secondary effects or mechanisms of action for this compound?
A2: Beyond its 5-HT2A antagonism, this compound is reported to have metabolic effects, including the enhancement of cellular oxidative capacity.[5] It is suggested to improve aerobic metabolism, potentially through an action on succinate dehydrogenase.
Q3: What are the most relevant preclinical models for studying this compound's effects?
A3: Given this compound's clinical use in peripheral artery disease (PAD), preclinical models of hindlimb ischemia in rodents are highly relevant. These models can be created by surgical ligation of the femoral artery to induce ischemia. For in vitro studies, cell lines expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are commonly used to investigate direct receptor binding and functional antagonism.
Q4: How can I measure this compound's engagement with the 5-HT2A receptor?
A4: Direct target engagement can be quantified using a radioligand competition binding assay. This involves using a radiolabeled 5-HT2A receptor antagonist, such as [3H]ketanserin, and measuring its displacement by increasing concentrations of this compound in membrane preparations from cells expressing the receptor.
Q5: How can the metabolic effects of this compound be assessed?
A5: The effect on cellular metabolism can be investigated by measuring the activity of key mitochondrial enzymes. For instance, a succinate dehydrogenase (SDH) activity assay can be performed on cell or tissue lysates.
Troubleshooting Guides
Radioligand Binding Assays for 5-HT2A Receptor Engagement
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| High non-specific binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or membranes. | 1. Use a radioligand concentration at or below its Kd value. 2. Increase the number and volume of washes with ice-cold buffer. 3. Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Consider adding bovine serum albumin (BSA) to the assay buffer. |
| Low or no specific binding | 1. Degraded or inactive receptor preparation. 2. Incorrect buffer composition (pH, ionic strength). 3. Insufficient incubation time to reach equilibrium. | 1. Ensure proper storage and handling of membrane preparations. Confirm receptor expression via Western blot. 2. Verify the pH and composition of your assay buffer. 3. Determine the optimal incubation time through kinetic experiments. |
| High variability between replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of assay components. 3. Uneven cell membrane preparation. | 1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex or mix all solutions before adding to the assay plate. 3. Ensure the membrane preparation is homogenous before aliquoting. |
Cellular Metabolic Assays (e.g., SDH Activity)
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| High background signal | 1. Contamination of reagents. 2. Interference from the test compound. | 1. Use fresh, high-quality reagents. 2. Run a control with the compound in the absence of cell/tissue lysate to check for direct effects on the assay components. |
| Low enzyme activity | 1. Improper sample preparation (e.g., enzyme degradation). 2. Sub-optimal assay conditions (temperature, pH). 3. Insufficient substrate concentration. | 1. Keep samples on ice during preparation and use protease inhibitors. 2. Ensure the assay is performed at the recommended temperature and pH. 3. Verify that the substrate concentration is not limiting. |
| Inconsistent results | 1. Variation in cell number or tissue weight. 2. Incomplete cell lysis. 3. Time-dependent degradation of metabolites or enzymes. | 1. Normalize enzyme activity to the total protein concentration of the lysate. 2. Ensure complete cell lysis to release the enzyme. 3. Perform assays promptly after sample preparation and keep samples on ice. |
Experimental Protocols
Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay
This protocol is a generalized procedure and may require optimization.
1. Materials:
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Membrane Preparation: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
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Radioligand: [3H]ketanserin (specific activity 60-90 Ci/mmol).
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Non-specific Binding Ligand: Mianserin (10 µM) or another suitable 5-HT2A antagonist.
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Test Compound: this compound.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Scintillation Cocktail.
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Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]ketanserin (at a final concentration close to its Kd), and 50 µL of membrane preparation (20-50 µg protein).
-
Non-specific Binding: 25 µL of Mianserin (10 µM final concentration), 25 µL of [3H]ketanserin, and 50 µL of membrane preparation.
-
Competition Binding: 25 µL of varying concentrations of this compound, 25 µL of [3H]ketanserin, and 50 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay
This is a generalized colorimetric assay protocol.
1. Materials:
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Sample: Cell or tissue homogenates.
-
SDH Assay Buffer: (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Substrate: Succinate.
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Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
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Intermediate Electron Carrier: Phenazine methosulfate (PMS).
-
96-well plate.
-
Spectrophotometer capable of reading at 600 nm.
2. Procedure:
-
Prepare cell or tissue lysates by homogenization in ice-cold assay buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.
-
Prepare a reaction mixture containing assay buffer, succinate, and DCPIP.
-
In a 96-well plate, add the sample (e.g., 10-20 µg of protein) to each well.
-
Initiate the reaction by adding PMS to the reaction mixture and immediately adding it to the wells.
-
Measure the decrease in absorbance at 600 nm over time (e.g., every minute for 5-10 minutes) at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the reduction of DCPIP.
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔA600/min).
-
Use the molar extinction coefficient of DCPIP to calculate the SDH activity (e.g., in µmol/min/mg protein).
-
Compare the SDH activity in this compound-treated samples to untreated controls.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's primary and secondary signaling pathways.
Caption: Experimental workflow for validating this compound target engagement.
References
- 1. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of this compound: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical access to four stereoisomers of this compound and their binding affinity towards 5-hydroxytryptamine 2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Naftidrofuryl Delivery to the Central Nervous System
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the delivery of Naftidrofuryl to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the CNS?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This compound, being a moderately lipophilic small molecule, faces limitations in crossing this barrier in sufficient concentrations to elicit a significant therapeutic effect. Key challenges include its potential recognition by efflux transporters at the BBB and its rapid metabolism.
Q2: What are the most promising strategies to enhance this compound delivery to the CNS?
A2: Current promising strategies focus on nanotechnology-based delivery systems and alternative routes of administration. These include:
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Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, potentially enhancing their stability and facilitating transport across the BBB.
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Liposomes: These are vesicular structures composed of a lipid bilayer that can carry both hydrophilic and lipophilic drugs. Surface modification of liposomes can further aid in targeting the CNS.
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Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers that can encapsulate this compound and be surface-functionalized for targeted delivery.
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Intranasal Delivery: This route offers a potential direct pathway to the brain, bypassing the BBB via the olfactory and trigeminal nerves.
Q3: Are there any clinical trials that have investigated enhanced CNS delivery of this compound?
A3: While this compound has been studied in clinical trials for cerebrovascular disorders and dementia, these trials have primarily focused on oral administration of conventional formulations.[1] To date, there is a lack of publicly available clinical trial data specifically evaluating nanoformulations or intranasal delivery of this compound for enhanced CNS delivery.
Q4: What are the known mechanisms of action of this compound in the CNS?
A4: this compound is known to be a 5-HT2 receptor antagonist.[2] Its therapeutic effects in the CNS are believed to stem from its ability to improve cerebral metabolism and microcirculation.[3] It has been shown to have neuroprotective properties and may ameliorate age-related alterations in signal transmission and transduction systems in the brain.[4][5]
Troubleshooting Guides
Solid Lipid Nanoparticles (SLNs) for this compound Delivery
This guide is based on a study that successfully formulated this compound-loaded SLNs using a microemulsion method.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Large Particle Size (>200 nm) | - Inefficient homogenization/sonication- Inappropriate lipid or surfactant concentration- High lipid concentration | - Increase homogenization speed/time or sonication amplitude/duration.- Optimize the lipid-to-surfactant ratio. A lower fat content is related to a smaller particle size.- Reduce the concentration of the solid lipid (e.g., stearic acid). |
| High Polydispersity Index (PDI > 0.3) | - Non-uniform particle formation- Aggregation of nanoparticles | - Ensure uniform mixing and temperature control during preparation.- Optimize surfactant concentration to provide adequate stabilization.- Consider using a combination of surfactants. |
| Low Entrapment Efficiency (< 70%) | - Poor drug solubility in the lipid matrix- Drug leakage into the external phase during preparation- High surfactant concentration | - Select a lipid in which this compound has higher solubility.- Optimize the drug-to-lipid ratio. The percentage of drug entrapped can vary depending on the amount of solid lipids.- Reduce the surfactant concentration, as excessive amounts can increase drug partitioning into the aqueous phase. |
| Particle Aggregation During Storage | - Insufficient surface charge (low zeta potential)- Ostwald ripening | - Ensure a sufficiently high absolute zeta potential value (typically > |30| mV) for electrostatic stabilization. The optimized formulation in one study showed a zeta potential of -56.6 mV, indicating good stability.- Store the SLN dispersion at a lower temperature (e.g., 4°C).- Consider adding a cryoprotectant if freeze-drying for long-term storage. |
Quantitative Data for this compound-loaded SLNs
| Parameter | Optimized Formulation Value |
| Particle Size (PS) | 82.1 nm |
| Zeta Potential (ZP) | -56.6 mV |
| Entrapment Efficiency (%EE) | 34.62% to 52.67% (depending on formulation) |
Liposomes for this compound Delivery (General Guidance)
As specific literature on this compound-loaded liposomes for CNS delivery is limited, this guide provides general troubleshooting advice for formulating a lipophilic drug like this compound.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low Entrapment Efficiency | - Low affinity of this compound for the lipid bilayer- Drug leakage during preparation | - Use lipids with a phase transition temperature (Tc) above room temperature to create a more rigid bilayer.- Include cholesterol in the formulation (typically 30-50 mol%) to increase bilayer stability.- Optimize the drug-to-lipid ratio. |
| Instability (fusion/aggregation) | - Inappropriate surface charge- Suboptimal lipid composition | - Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) to increase electrostatic repulsion (zeta potential > |30| mV).- Add a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization. |
| Broad Size Distribution | - Inefficient size reduction method | - Use extrusion through polycarbonate membranes with defined pore sizes for a more uniform size distribution.- Optimize sonication parameters (time, power) if using this method. |
Polymeric Nanoparticles for this compound Delivery (General Guidance)
Similar to liposomes, specific data for this compound-loaded polymeric nanoparticles for CNS delivery is scarce. This guide offers general troubleshooting for encapsulating a lipophilic drug.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low Encapsulation Efficiency | - Poor affinity of this compound for the polymer matrix- Drug partitioning into the aqueous phase during fabrication | - Select a polymer with appropriate hydrophobicity (e.g., PLGA with a higher lactide-to-glycolide ratio).- Use an emulsion-solvent evaporation method and optimize the organic and aqueous phase volumes.- Increase the viscosity of the aqueous phase to reduce drug diffusion. |
| Rapid Drug Release | - High drug loading on the nanoparticle surface- Porous nanoparticle structure | - Optimize the formulation to encourage drug encapsulation within the core.- Use a polymer with a slower degradation rate.- Consider a core-shell nanoparticle structure. |
| Toxicity Concerns | - Residual organic solvents- Cationic surface charge | - Ensure complete removal of organic solvents through extensive washing and drying steps.- If using cationic polymers for mucoadhesion or cell penetration, carefully assess cytotoxicity at different concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol is adapted from the methodology described for formulating this compound-loaded SLNs.
Materials:
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This compound
-
Solid lipid (e.g., Stearic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Chitosan)
-
Distilled water
Procedure:
-
Preparation of the lipid phase: Melt the solid lipid (stearic acid) by heating it above its melting point (e.g., 70-80°C).
-
Drug incorporation: Dissolve this compound in the molten lipid with continuous stirring.
-
Preparation of the aqueous phase: Dissolve the surfactant (Polysorbate 80) and co-surfactant (Chitosan) in heated distilled water (same temperature as the lipid phase).
-
Formation of the microemulsion: Add the hot aqueous phase to the hot lipid phase dropwise under constant stirring to form a clear microemulsion.
-
Formation of SLNs: Disperse the hot microemulsion into cold water (2-4°C) under high-speed homogenization. The ratio of the hot microemulsion to cold water should be optimized (e.g., 1:5 to 1:10).
-
Stabilization: Continue stirring the resulting nanoparticle dispersion in an ice bath for a specified time to allow for the solidification of the lipid.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Caption: Workflow for preparing this compound-loaded liposomes.
Signaling Pathways and Delivery Mechanisms
Diagram of Potential CNS Delivery Pathways for this compound Nanoformulations:
Caption: Potential pathways for this compound nanoformulations to the CNS.
Diagram of this compound's Potential Signaling Pathway in the CNS:
Caption: Simplified diagram of this compound's antagonism of the 5-HT2 receptor pathway.
Disclaimer: The information provided in this technical support center is for research purposes only and is not intended as medical advice. Researchers should always adhere to safety protocols and consult relevant literature for detailed experimental procedures. The general guidance provided for liposome and polymeric nanoparticle formulations should be adapted and optimized for this compound based on preliminary experiments.
References
- 1. This compound for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Possibilities of using this compound in the therapy of cerebrovascular diseases: Literature review and the authors’ observations | Belova | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 4. EP0202986A2 - Use of "this compound" in the treatment of neuropathies - Google Patents [patents.google.com]
- 5. Characterization of the CNS effects of this compound (Praxilène) by quantitative EEG and functional MRI: a study in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control parameters for Naftidrofuryl in research-grade preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with research-grade Naftidrofuryl Oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters to consider for research-grade this compound Oxalate?
A1: For research-grade this compound Oxalate, the key quality control parameters, largely based on pharmacopeial standards such as the British Pharmacopoeia (BP), include identification, assay (potency), purity (related substances), and physical characteristics.[1] These are crucial for ensuring the integrity and reproducibility of your experimental results.
Q2: How is the identity of this compound Oxalate confirmed?
A2: The identity of this compound Oxalate is typically confirmed using Infrared (IR) absorption spectrophotometry.[1] The obtained spectrum should be compared to a reference spectrum of this compound. An alternative chemical identification test involves the formation of a white precipitate with calcium chloride solution, which is soluble in hydrochloric acid.[1]
Q3: What is the acceptable assay range for research-grade this compound Oxalate?
A3: According to the British Pharmacopoeia, the content of this compound Oxalate should be between 99.0% and 101.0% on a dried substance basis.[1]
Q4: What are the common impurities found in this compound Oxalate preparations?
A4: The primary degradation product is this compound Acid (NFA), formed by the hydrolysis of the ester linkage.[2] The British Pharmacopoeia also lists several other potential impurities, designated as impurities A, B, C, D, E, and F. It is crucial to control these impurities as they can affect the biological activity and safety profile of the compound.
Q5: How can I analyze the purity and related substances in my this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for analyzing related substances. Gas Chromatography (GC) can also be used for the determination of certain impurities and the diastereoisomer ratio.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in the chromatogram | Sample degradation, contaminated mobile phase or glassware, impurities in the reference standard. | Prepare fresh samples and mobile phase. Ensure all glassware is scrupulously clean. Verify the purity of the reference standard. This compound is prone to hydrolysis, especially in neutral or alkaline aqueous solutions. |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new or validated column. Adjust the mobile phase pH; for this compound, a pH of around 5.5 has been shown to be effective. Reduce the injection volume or sample concentration. |
| Inconsistent retention times | Fluctuation in mobile phase composition, temperature changes, column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Allow sufficient time for column equilibration before analysis. |
| Poor resolution between this compound and impurities | Suboptimal mobile phase composition or column. | Optimize the mobile phase by adjusting the ratio of organic solvent to buffer. Consider using a different column with a different stationary phase (e.g., C8 instead of C18). |
Sample Preparation Issues
| Problem | Potential Cause | Suggested Solution |
| Incomplete dissolution of this compound Oxalate | Inappropriate solvent, insufficient sonication. | This compound Oxalate is freely soluble in water and ethanol. For HPLC analysis, it is often dissolved in the mobile phase or a mixture of acetonitrile and water. Use of an ultrasonic bath can aid dissolution. |
| Sample instability in solution | Hydrolysis of the ester linkage. | Prepare solutions fresh and analyze them promptly. Studies have shown that this compound is unstable in solution, with stability up to 3 hours in some conditions. Acidic conditions (pH 3.0) have been shown to provide maximum stability. |
Quantitative Data Summary
Table 1: Pharmacopeial Specifications for this compound Oxalate
| Parameter | Specification | Method |
| Assay | 99.0% - 101.0% (dried substance) | HPLC / Non-aqueous Titration |
| Related Substances (Total) | Not more than 0.50% | HPLC |
| Loss on Drying | Not more than 0.5% | Drying in an oven at 105°C |
| Sulfated Ash | Not more than 0.1% | - |
| Heavy Metals | Not more than 10 ppm | - |
| Diastereoisomer Ratio (first eluting) | Minimum 30% | Gas Chromatography |
Source: British Pharmacopoeia 2025
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 (BP Monograph - Related Substances) | Method 2 (Published Research) | Method 3 (Published Research) |
| Column | l = 0.25 m, Ø = 4.6 mm, end-capped octadecylsilyl silica gel (5 µm) | Spheri-5 RP-C8 (5 µm), 220 x 4.6 mm i.d. | Zodiac C18, 100mm x 4.6, 3µm |
| Mobile Phase | Methanol, tetrabutylammonium buffer pH 7.0, and acetonitrile | Acetonitrile, 0.05 M sodium acetate, and triethylamine (40:60:0.1, v/v/v), pH 5.5 | Acetonitrile and Tetrabutyl-ammonium buffer pH 7.0 (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 283 nm | UV at 225 nm | UV at 282 nm |
| Injection Volume | 20 µL | - | 20 µL |
Experimental Protocols
Protocol 1: HPLC Assay of this compound Oxalate
This protocol is a generalized procedure based on published methods.
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2, Method 3. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Oxalate reference standard in the mobile phase to obtain a known concentration (e.g., 30 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the research-grade this compound Oxalate sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Chromatographic Conditions: Set up the HPLC system with the conditions specified in Table 2, Method 3.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Calculation: Calculate the percentage content of this compound Oxalate in the sample by comparing the peak area of the sample to the peak area of the standard.
Protocol 2: Identification by Infrared (IR) Spectrophotometry
This protocol is based on the British Pharmacopoeia.
-
Sample Preparation: Dissolve 1.0 g of this compound Oxalate in 50 mL of water. Add 2 mL of concentrated ammonia and extract with three 10 mL portions of methylene chloride. Combine the lower layers, dry with anhydrous sodium sulfate, filter, and evaporate the filtrate at a temperature not exceeding 30°C to obtain the residue (this compound base).
-
Analysis: Record the infrared spectrum of the prepared residue.
-
Comparison: Compare the obtained spectrum with a reference spectrum of this compound. The spectra should be concordant.
Visualizations
Caption: Quality control workflow for research-grade this compound Oxalate.
Caption: Simplified hydrolysis pathway of this compound Oxalate.
Caption: Logical flow for troubleshooting HPLC issues with this compound analysis.
References
Validation & Comparative
Naftidrofuryl and Cilostazol in Experimental Atherosclerosis: A Comparative Analysis
A head-to-head comparison of naftidrofuryl and cilostazol in a rabbit model of atherosclerosis reveals distinct mechanisms of action and therapeutic potential. This guide provides a comprehensive overview of their effects, supported by experimental data, for researchers and drug development professionals.
Executive Summary
While direct comparative studies of this compound and cilostazol in a dedicated rabbit atherosclerosis model are limited, existing research in relevant animal models provides valuable insights into their respective efficacies. Both agents demonstrate protective effects against vascular injury and atherosclerosis progression, albeit through different primary signaling pathways. Cilostazol, a phosphodiesterase-3 (PDE3) inhibitor, primarily elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and potent antiplatelet effects.[1][2][3][4][5] In contrast, this compound functions mainly as a serotonin 5-HT2 receptor antagonist, mitigating vasoconstriction and platelet aggregation induced by serotonin, and also exhibits metabolic benefits by enhancing cellular glucose and oxygen utilization. An experimental study in a rat model of ischemia-reperfusion injury showed that both drugs offered protective effects, with cilostazol showing more pronounced benefits in ischemic muscle, kidney, and heart, while this compound was more effective in the liver.
Performance Comparison: this compound vs. Cilostazol
The following tables summarize the key pharmacological effects and comparative efficacy of this compound and cilostazol based on available preclinical data.
Table 1: Mechanistic and Pharmacological Profile
| Feature | This compound | Cilostazol |
| Primary Mechanism | Serotonin 5-HT2 Receptor Antagonist | Phosphodiesterase-3 (PDE3) Inhibitor |
| Key Signaling Pathway | Inhibition of serotonin-mediated signaling | Increased intracellular cAMP levels |
| Primary Effects | Vasodilation, antiplatelet, metabolic enhancement | Vasodilation, potent antiplatelet, antiproliferative |
| Secondary Effects | Antioxidant properties | Improved lipid profile |
Table 2: Comparative Efficacy in a Rat Ischemia-Reperfusion Model
| Tissue | More Effective Agent | Key Findings | Reference |
| Ischemic Muscle | Cilostazol | Improved outcomes compared to this compound. | |
| Kidney | Cilostazol | Better protective effects observed. | |
| Heart | Cilostazol | Significantly reduced total oxidant levels and oxidative stress. | |
| Liver | This compound | Significantly reduced total oxidant levels. |
Experimental Protocols
A standard rabbit model of atherosclerosis is induced through a combination of a high-cholesterol diet and endothelial injury. This accelerates the development of atherosclerotic plaques, providing a robust model for evaluating therapeutic interventions.
Atherosclerosis Induction in Rabbits:
-
Animal Model: New Zealand White rabbits are commonly used due to their sensitivity to dietary cholesterol.
-
Diet: The rabbits are fed a diet supplemented with 0.3-2% cholesterol and often enriched with fat, such as coconut or soybean oil, for a period of 4 to 16 weeks.
-
Endothelial Injury (Optional but common): To accelerate and localize plaque formation, a balloon catheter is introduced into a major artery, such as the aorta or iliac artery, to induce endothelial denudation.
-
Drug Administration: this compound or cilostazol is administered orally at specified dosages throughout the study period. For instance, in a rabbit study, this compound was administered at 50 mg/kg daily. In a rat model, cilostazol was given at 12 mg/kg/day and this compound at 50 mg/kg/day.
-
Outcome Assessment: At the end of the study, atherosclerotic lesion size in the arteries is quantified. This can be done through histomorphometry after sacrificing the animals or non-invasively using techniques like MRI. Blood samples are also collected to analyze lipid profiles and markers of inflammation and oxidative stress.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of this compound and cilostazol are visually represented below, along with a typical experimental workflow for their comparison in a rabbit model.
Figure 1: this compound's primary mechanism via 5-HT2 receptor antagonism.
Figure 2: Cilostazol's mechanism through PDE3 inhibition and increased cAMP.
Figure 3: Experimental workflow for comparing this compound and cilostazol.
Conclusion
Both this compound and cilostazol demonstrate promising therapeutic activities relevant to the treatment of atherosclerosis. Cilostazol's potent antiplatelet and vasodilatory effects are mediated by a well-defined cAMP-dependent pathway. This compound offers a dual approach by blocking serotonin-induced vascular events and enhancing cellular metabolism. The choice between these agents in a research or clinical setting may depend on the specific pathophysiological aspects of atherosclerosis being targeted. Further direct comparative studies in a rabbit model of atherosclerosis are warranted to more definitively delineate their respective advantages and potential for synergistic effects.
References
- 1. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilostazol in the management of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Naftidrofuryl and Pentoxifylline for Enhanced Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Naftidrofuryl and Pentoxifylline in improving blood flow, with a focus on their application in intermittent claudication. The information presented is collated from meta-analyses of clinical trials and studies on their mechanisms of action, offering a valuable resource for researchers in cardiovascular pharmacology and drug development.
Executive Summary
This compound and pentoxifylline are both vasoactive agents utilized in the management of peripheral vascular diseases, such as intermittent claudication, a condition characterized by pain and cramping in the legs due to inadequate blood flow. While both drugs aim to improve circulation, they operate through distinct molecular pathways. Clinical evidence, primarily from a network meta-analysis of randomized controlled trials, suggests that this compound is more effective than pentoxifylline in improving walking distance for patients with intermittent claudication.
Mechanism of Action
This compound primarily acts as a selective antagonist of serotonin 5-HT2 receptors.[1] Serotonin, a potent vasoconstrictor, contributes to the narrowing of blood vessels. By blocking 5-HT2 receptors, this compound inhibits serotonin-induced vasoconstriction, leading to vasodilation and increased blood flow.[1] Additionally, this compound is reported to have metabolic effects, enhancing cellular oxygen utilization.[1]
Pentoxifylline is a xanthine derivative that functions as a non-selective phosphodiesterase (PDE) inhibitor.[2][3] By inhibiting PDE, pentoxifylline increases intracellular concentrations of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation. Furthermore, pentoxifylline improves the rheological properties of blood by increasing red blood cell deformability, reducing blood viscosity, and inhibiting platelet aggregation.
Signaling Pathway Diagrams
Caption: this compound's 5-HT2 receptor antagonist pathway.
Caption: Pentoxifylline's phosphodiesterase inhibitor pathway.
Comparative Clinical Efficacy
A systematic review and network meta-analysis of randomized controlled trials provides the most robust evidence for the comparative clinical efficacy of this compound and pentoxifylline in treating intermittent claudication. The primary outcomes in these trials were the improvement in maximum walking distance (MWD) and pain-free walking distance (PFWD).
| Drug | Improvement in Maximum Walking Distance (MWD) vs. Placebo | Improvement in Pain-Free Walking Distance (PFWD) vs. Placebo |
| This compound | 60% (95% Credible Interval: 20% to 114%) | 49% |
| Pentoxifylline | 11% (95% Credible Interval: -1% to 24%) | 9% |
The network meta-analysis ranked this compound oxalate as the most effective treatment for both MWD and PFWD, followed by cilostazol and then pentoxifylline.
Experimental Data on Blood Flow Parameters
Direct head-to-head in-vitro or in-vivo studies comparing the effects of this compound and pentoxifylline on specific blood flow parameters are limited. However, individual studies have investigated their effects on key hemorheological factors.
| Parameter | This compound | Pentoxifylline |
| Blood Viscosity | Limited direct evidence. Its vasodilatory action is the primary mechanism for improving blood flow. | Shown to decrease whole blood viscosity. However, some studies have reported no significant change. |
| Red Blood Cell (RBC) Deformability | Limited direct evidence. | Increases RBC deformability, making them more flexible to pass through narrow capillaries. Some studies, however, have not observed this effect. |
| Platelet Aggregation | Inhibits serotonin-induced platelet aggregation. | Inhibits platelet aggregation. |
Experimental Protocols
Clinical Trial Methodology for Intermittent Claudication
The data presented in the clinical efficacy table is derived from a network meta-analysis of randomized controlled trials (RCTs). The general methodology for these trials is as follows:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Patients diagnosed with intermittent claudication due to peripheral arterial disease.
-
Intervention: Oral administration of this compound (typically 600 mg/day), pentoxifylline (typically 1200 mg/day), or placebo for a specified duration (e.g., 12-24 weeks).
-
Outcome Measures:
-
Primary: Change in Maximum Walking Distance (MWD) and Pain-Free Walking Distance (PFWD) from baseline, typically assessed on a standardized treadmill test.
-
Secondary: Ankle-brachial index (ABI), quality of life questionnaires, and adverse events.
-
-
Data Analysis: Statistical comparison of the changes in outcome measures between the treatment and placebo groups. The network meta-analysis combined data from multiple trials to estimate the relative efficacy of the different drugs.
In-Vitro Platelet Aggregation Assay
While a direct comparative protocol was not found, a general methodology for assessing the effect of these drugs on platelet aggregation is as follows:
-
Objective: To measure the in-vitro effect of this compound or pentoxifylline on platelet aggregation in whole blood or platelet-rich plasma (PRP).
-
Materials:
-
Freshly drawn venous blood from healthy volunteers or patients.
-
Anticoagulant (e.g., sodium citrate).
-
Platelet aggregometer.
-
Aggregating agents (e.g., ADP, collagen, serotonin).
-
This compound and pentoxifylline solutions at various concentrations.
-
-
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate aliquots of PRP with either a vehicle control, this compound, or pentoxifylline at different concentrations for a specified time.
-
Place the PRP sample in the aggregometer and add an aggregating agent.
-
Monitor the change in light transmission through the sample over time, which corresponds to the degree of platelet aggregation.
-
Calculate the percentage of aggregation for each condition.
-
-
Data Analysis: Compare the percentage of platelet aggregation in the presence of this compound or pentoxifylline to the control group.
Conclusion
Based on the available clinical evidence, this compound demonstrates superior efficacy in improving walking distance in patients with intermittent claudication compared to pentoxifylline. This is likely attributable to its potent and targeted 5-HT2 receptor antagonism, leading to significant vasodilation. Pentoxifylline, while also a vasodilator, exerts its effects through a broader mechanism involving phosphodiesterase inhibition and improvements in blood rheology. The more pronounced clinical benefit of this compound suggests that direct antagonism of serotonin-mediated vasoconstriction may be a more impactful therapeutic strategy in this patient population. Further head-to-head experimental studies are warranted to directly compare the in-vitro and in-vivo effects of these two drugs on specific blood flow parameters such as blood viscosity and red blood cell deformability. Such studies would provide a more complete picture of their respective pharmacological profiles and could guide the development of more effective therapies for peripheral vascular diseases.
References
A Comparative Analysis of Naftidrofuryl and Ketanserin: Vasodilatory Effects Mediated by 5-HT2A Antagonism
For Immediate Release
This comparison guide provides a detailed analysis of the vasodilatory properties of Naftidrofuryl against the well-established 5-HT2A antagonist, Ketanserin. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to the Compounds
This compound is a vasoactive agent utilized in the management of peripheral and cerebral vascular disorders.[1] Its therapeutic effects are largely attributed to its antagonism of 5-HT2A receptors, which leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[1][2] Beyond its primary vasodilatory action, this compound is also recognized for its ability to enhance cellular metabolism.[1]
Ketanserin is a classic and potent 5-HT2A receptor antagonist. It is widely used as a research tool to investigate the physiological roles of the 5-HT2A receptor and has been studied for its antihypertensive and vascular protective effects.[3] Its mechanism of action in promoting vasodilation is primarily through the competitive inhibition of serotonin-induced vasoconstriction mediated by 5-HT2A receptors.
Comparative Analysis of 5-HT2A Receptor Antagonism
The vasodilatory effects of both this compound and Ketanserin are intrinsically linked to their ability to antagonize the 5-HT2A receptor. The binding affinity of a compound to its receptor is a key determinant of its potency. This is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
Functional antagonism in a physiological system is often quantified by the pA2 value. This value represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value signifies greater antagonist potency.
The following table summarizes the available data on the 5-HT2A receptor binding affinity and functional antagonism of this compound and Ketanserin.
| Parameter | This compound | Ketanserin | Reference |
| 5-HT2A Receptor Binding Affinity (pKi) | 7.65 | 9.19 | |
| Functional Antagonism (pA2) in Rat Tail Artery | Not Available | 9.19 |
Note: Direct comparative studies of the pA2 value for this compound in the same tissue model were not identified in the conducted search.
Experimental Protocols
A standard method for evaluating the vasodilatory effects of 5-HT2A antagonists is the isolated aortic ring assay . This ex vivo technique allows for the direct measurement of vascular smooth muscle contraction and relaxation in a controlled environment.
Isolated Aortic Ring Vasorelaxation Assay Protocol
1. Tissue Preparation:
-
A male Wistar rat (250-300 g) is euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in width.
-
The endothelial layer may be removed by gently rubbing the intimal surface with a fine wire or wooden stick, if required for the specific experimental aim.
2. Experimental Setup:
-
Each aortic ring is suspended between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.
-
The viability of the rings is assessed by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM). Once a stable contraction is achieved, the presence of a functional endothelium can be confirmed by observing relaxation in response to acetylcholine (e.g., 1 µM).
4. Serotonin-Induced Contraction:
-
After a washout period, a cumulative concentration-response curve to serotonin (5-HT) is generated by adding the agonist in a stepwise manner (e.g., 1 nM to 10 µM).
5. Antagonist Incubation and Second Agonist Curve:
-
The tissues are washed, and the antagonist (this compound or Ketanserin) is added to the organ bath at a specific concentration and incubated for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to serotonin is then generated in the presence of the antagonist.
6. Data Analysis:
-
The magnitude of the contraction is measured as the increase in tension from the baseline.
-
The EC50 values (the concentration of agonist that produces 50% of the maximal response) for serotonin in the absence and presence of the antagonist are calculated.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is determined.
-
The pA2 value is calculated using the Schild equation: pA2 = -log[(concentration of antagonist)/(dose ratio - 1)].
Visualizing the Mechanism of Action
The vasodilatory effects of this compound and Ketanserin are a direct consequence of their ability to block the signaling cascade initiated by serotonin binding to 5-HT2A receptors on vascular smooth muscle cells.
5-HT2A Receptor Signaling Pathway in Vasoconstriction
Caption: 5-HT2A receptor signaling pathway leading to vasoconstriction.
Experimental Workflow for Aortic Ring Assay
Caption: Workflow for the isolated aortic ring vasorelaxation assay.
Logical Relationship of 5-HT2A Antagonism to Vasodilation
Caption: Logical flow from 5-HT2A antagonism to vasodilation.
Conclusion
Both this compound and Ketanserin are effective antagonists of the 5-HT2A receptor, leading to vasodilation by inhibiting serotonin-induced vasoconstriction. Based on the available binding affinity data, Ketanserin demonstrates a higher affinity for the 5-HT2A receptor compared to this compound. While direct comparative data on their functional vasodilatory effects from identical experimental models are limited, the provided experimental protocol for the isolated aortic ring assay offers a robust framework for such a head-to-head comparison. The visualizations provided offer a clear understanding of the underlying signaling pathway and the experimental approach to validate these effects. This guide serves as a valuable resource for researchers in the field of vascular pharmacology and drug development.
References
- 1. What is the mechanism of this compound Oxalate? [synapse.patsnap.com]
- 2. Effects of this compound on the contraction and proliferation of cultured myocytes evoked by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Protection by Ketanserin, a 5-HT(2) Serotonergic Receptor Antagonist? - PubMed [pubmed.ncbi.nlm.nih.gov]
Naftidrofuryl Demonstrates Neuroprotective Effects in Preclinical Animal Trials
For Immediate Release
[City, State] – [Date] – Naftidrofuryl, a vasoactive agent, has shown significant neuroprotective and metabolic benefits in preclinical animal models of ischemia when compared to placebo. These findings, derived from placebo-controlled animal trials, offer valuable insights for researchers and drug development professionals in the field of vascular and metabolic diseases. The studies highlight this compound's potential to preserve cerebral energy metabolism and counteract vasoconstriction in ischemic conditions.
This compound's mechanism of action is primarily attributed to its function as a selective 5-HT2 receptor antagonist.[1][2] By blocking these receptors, it inhibits serotonin-induced vasoconstriction, a critical factor in the pathophysiology of ischemic events.[2][3] Furthermore, this compound has been shown to improve cellular energy metabolism, particularly under hypoxic conditions, by enhancing the efficiency of mitochondrial respiration.
Efficacy in a Murine Model of Cerebral Ischemia
In a study involving a mouse model of cerebral ischemia induced by bilateral carotid artery ligation, this compound demonstrated a marked improvement in survival rates and a preservation of brain energy metabolites compared to the placebo group.[4]
Quantitative Analysis: Cerebral Energy Metabolites
The following table summarizes the key quantitative findings from the bilateral carotid artery-ligated mouse model, comparing the effects of this compound treatment with placebo on cerebral energy metabolite levels post-ligation.
| Parameter | Placebo Group (Post-Ligation) | This compound Group (Post-Ligation) | Outcome |
| Survival Time | Ranged from 100 to 308 seconds | Significantly prolonged | Improved Survival |
| Cerebral ATP | Markedly reduced | Decrease suppressed | Preservation of Energy |
| Creatine Phosphate | Markedly reduced | Decrease suppressed | Preservation of Energy |
| Cerebral Glucose | Markedly reduced | Decrease attenuated | Enhanced Glucose Availability |
| Cerebral Lactate | Increased | Increase attenuated | Reduced Anaerobic Metabolism |
Experimental Protocol: Murine Cerebral Ischemia Model
-
Animal Model: Male ICR mice were used for this study.
-
Ischemia Induction: A state of cerebral ischemia was induced through the surgical ligation of both common carotid arteries (bilateral carotid artery ligation).
-
Treatment Administration: this compound oxalate was administered intraperitoneally (i.p.) at doses of 15, 45, and 100 mg/kg, and orally (p.o.) at 100 mg/kg prior to the induction of ischemia. The placebo group received a corresponding vehicle administration.
-
Primary Outcome Measures: The primary endpoints of the study were the survival time of the animals post-ligation and the levels of key cerebral energy metabolites, including adenosine triphosphate (ATP), creatine phosphate (CP), glucose, and lactate.
-
Biochemical Analysis: At 2 minutes post-ligation, brain tissue was collected to measure the levels of the aforementioned energy metabolites.
Vasodilatory Effects in a Rabbit Model of Peripheral Ischemia
In a separate study using a rabbit model of peripheral ischemia, this compound effectively counteracted serotonin-induced vasoconstriction in collateral arteries. This highlights the drug's potential to improve blood flow in ischemic limbs.
Experimental Protocol: Rabbit Peripheral Ischemia Model
-
Animal Model: The study was conducted on 25 rabbits.
-
Ischemia Induction: Peripheral ischemia was induced by the ligation of the superficial femoral artery.
-
Treatment Administration: this compound was administered via infusion at doses ranging from 0.3 to 3.0 micrograms/kg/min.
-
Primary Outcome Measures: The primary outcome was the reversal of serotonin-induced vasoconstriction in the collateral arterial supply.
-
Key Findings: this compound effectively reversed serotonin-induced vasoconstriction in a dose-dependent manner. The study also noted that this compound acted as a blocker of vasoconstriction rather than a direct vasodilator in the absence of a vasoconstrictor stimulus.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are rooted in its interaction with specific signaling pathways. The diagrams below illustrate the mechanism of action and the general experimental workflow of the described animal trials.
References
- 1. Effects of this compound oxalate, a 5-HT2 antagonist, on neurotransmission and transduction systems in the gerbil hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a 5-HT2 antagonist, on collateral vascular responses to serotonin and to platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eskopharma.ru [eskopharma.ru]
- 4. [Cerebroprotective action of this compound oxalate. I: Prolongation of survival time and protection of cerebral energy metabolism in bilateral carotid artery-ligated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Naftidrofuryl and Nimodipine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Naftidrofuryl and Nimodipine in Neuroprotection, Supported by Experimental Data.
In the landscape of neuroprotective agents, both this compound and Nimodipine have emerged as compounds of significant interest, each exhibiting distinct mechanisms of action. This guide provides a comprehensive comparison of their neuroprotective effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head comparative studies are limited, this analysis synthesizes findings from various preclinical and clinical investigations to offer a clear, data-driven overview.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Nimodipine |
| Primary Mechanism | 5-HT2 Receptor Antagonist | L-type Voltage-Gated Calcium Channel Blocker |
| Secondary Effects | Vasodilation, improved cerebral metabolism, enhanced mitochondrial function | Vasodilation, potential TrkB receptor activation, anti-apoptotic effects |
| Primary Indication | Peripheral and cerebral vascular disorders | Prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage |
| Blood-Brain Barrier | Crosses the blood-brain barrier | Highly lipophilic, readily crosses the blood-brain barrier[1] |
Mechanism of Action and Signaling Pathways
This compound: A Multifaceted Approach to Neuroprotection
This compound primarily exerts its neuroprotective effects through the antagonism of serotonin 5-HT2 receptors.[2][3][4] In ischemic conditions, excessive serotonin release contributes to vasoconstriction and platelet aggregation, exacerbating neuronal damage.[2] By blocking 5-HT2 receptors, this compound mitigates these detrimental effects.
Furthermore, this compound has been shown to improve cerebral energy metabolism. It appears to enhance mitochondrial function, leading to increased ATP production and a reduction in lactate levels, thereby protecting cells from the metabolic consequences of ischemia.
Nimodipine: Targeting Calcium Dysregulation
Nimodipine's primary neuroprotective mechanism is the blockade of L-type voltage-gated calcium channels. During an ischemic event, excessive influx of calcium into neurons triggers a cascade of neurotoxic events, including the activation of proteases and lipases, and the generation of free radicals, ultimately leading to cell death. By inhibiting this calcium overload, nimodipine directly counteracts a key driver of ischemic neuronal injury.
Recent evidence also suggests that nimodipine may have neuroprotective actions beyond calcium channel blockade. Some studies indicate that it may activate TrkB neurotrophin receptors, which are involved in neuronal survival and plasticity. Additionally, anti-apoptotic effects and modulation of inflammatory responses have been proposed.
Experimental Data and Protocols
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of this compound and Nimodipine. It is important to note that direct comparisons are limited by variations in experimental models and methodologies.
This compound: Neuroprotective Efficacy in Ischemia Models
| Experimental Model | Dosage | Key Findings | Reference |
| Rat model of forebrain ischemia | 10 mg/kg, i.p. | Reduced percentage of necrotic neurons in the CA1 and CA4 sectors of the hippocampus. | |
| Bilateral carotid artery-ligated mice | 15, 45, 100 mg/kg, i.p. | Significantly prolonged survival time and suppressed the ischemia-induced decrease in cerebral high-energy phosphates. | |
| Microsphere-induced cerebral embolism in rats | 15 mg/kg for 3 or 5 days | Significant recovery of tissue high-energy phosphate and lactate levels; restoration of mitochondrial succinate dehydrogenase activity. |
Experimental Protocol: Rat Model of Forebrain Ischemia
A commonly employed protocol to assess the neuroprotective effects of this compound involves the induction of forebrain ischemia in rats.
Nimodipine: Neuroprotective Efficacy in Ischemia Models
| Experimental Model | Dosage | Key Findings | Reference |
| Global ischemia rat model (11-vessel occlusion) | 0.025 µ g/100 g/min , infusion | Reduced mean maximum glutamate concentration from 133.22 µM to 75.42 µM. Increased hippocampal cell viability from 47.50% to 95.46%. | |
| In vitro ischemic model (acidotic and hypoglycemic rat cerebellar granule cells) | 0.1-5 mg/kg, i.p. (in vivo part) | Directly protected against neuronal cell damage. | |
| Mouse live brain slice preparations (mild oxygen-glucose deprivation) | Not specified | Reduced the rate of spreading depolarization propagation and the cortical area affected. Prevented ischemic injury associated with spreading depolarization. |
Experimental Protocol: Global Ischemia Rat Model
The neuroprotective effects of Nimodipine have been quantified using a global ischemia model in rats.
Comparative Discussion
Both this compound and Nimodipine demonstrate significant neuroprotective effects in various preclinical models of cerebral ischemia. Their distinct mechanisms of action suggest they may be suited for different aspects of neuroprotection.
This compound's strength lies in its dual action of antagonizing the vasoconstrictive and pro-aggregatory effects of serotonin while simultaneously improving the metabolic state of ischemic neurons. This suggests it may be particularly beneficial in scenarios where both vascular and metabolic insults are prominent.
Nimodipine's well-established role as a potent L-type calcium channel blocker makes it a cornerstone in preventing the excitotoxic cascade initiated by calcium overload. Its high lipophilicity and ability to cross the blood-brain barrier ensure effective targeting of cerebral neurons. The emerging evidence of its effects on other neuroprotective pathways, such as TrkB receptor activation, suggests a broader therapeutic potential than previously understood.
Limitations and Future Directions: A significant limitation in the current body of research is the lack of direct, head-to-head comparative studies between this compound and Nimodipine under identical experimental conditions. Such studies would be invaluable for definitively delineating their relative potencies and therapeutic windows. Future research should also explore potential synergistic effects of combination therapies, given their complementary mechanisms of action.
Conclusion
Both this compound and Nimodipine are promising neuroprotective agents with distinct but potentially complementary mechanisms. This compound offers a unique combination of vascular and metabolic protection through 5-HT2 receptor antagonism and enhancement of mitochondrial function. Nimodipine provides robust neuroprotection by directly targeting the critical pathway of calcium-mediated excitotoxicity. The choice between these agents, or their potential combination, will depend on the specific pathophysiological context of the neurological disorder being addressed. Further research, particularly direct comparative studies, is warranted to fully elucidate their respective and combined therapeutic potential in neuroprotection.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Serotonin, 5-HT2 receptors, and their blockade by this compound: a targeted therapy of vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound oxalate, a 5-HT2 antagonist, on neuronal damage and local cerebral blood flow following transient cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Naftidrofuryl vs. Standard of Care in Peripheral Arterial Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naftidrofuryl's performance against the current standard of care for the symptomatic relief of intermittent claudication (IC) in peripheral arterial disease (PAD). The assessment is based on available clinical and preclinical experimental data.
Executive Summary
This compound has demonstrated a moderate but statistically significant and clinically meaningful effect in improving walking distance in patients with intermittent claudication compared to placebo.[1][2][3][4] Its primary mechanism of action involves the selective antagonism of 5-hydroxytryptamine (5-HT) type 2 (5-HT2) receptors, leading to vasodilation and improved cellular metabolism in ischemic tissues.[5] The current standard of care for PAD is multi-faceted, including lifestyle modifications, supervised exercise programs, and pharmacological interventions aimed at reducing cardiovascular risk and improving symptoms. These pharmacological interventions typically include antiplatelet agents (e.g., aspirin, clopidogrel) and statins. For symptomatic relief of claudication, cilostazol is also a recommended treatment.
Direct head-to-head clinical trials comparing this compound against the comprehensive standard of care are limited. However, indirect comparisons and placebo-controlled trials suggest that this compound is a viable option for symptomatic improvement, particularly in patients who may not be suitable for or responsive to other therapies.
Mechanism of Action: this compound
This compound exerts its therapeutic effects through a dual mechanism:
-
Vasodilation via 5-HT2 Receptor Antagonism: In pathological conditions such as atherosclerosis, platelets release serotonin (5-HT), which binds to 5-HT2 receptors on vascular smooth muscle cells, causing vasoconstriction. This compound acts as a selective antagonist at these receptors, inhibiting this vasoconstrictor effect and thereby improving blood flow to ischemic tissues.
-
Enhanced Cellular Metabolism: this compound is also reported to improve cellular metabolism. It is thought to enhance aerobic glycolysis and mitochondrial function, leading to increased ATP production even in oxygen-deprived conditions. This metabolic modulation may help muscle cells function more effectively during exercise, delaying the onset of claudication pain.
Comparative Efficacy Data
The following tables summarize the available quantitative data from clinical trials and meta-analyses.
Table 1: this compound vs. Placebo in Intermittent Claudication
| Outcome Measure | This compound Improvement | Placebo Improvement | Relative Improvement Ratio (this compound vs. Placebo) | Responder Rate Difference | Number Needed to Treat (NNT) | Source |
| Pain-Free Walking Distance (PFWD) | 54.7% of patients improved by ≥50% | 30.2% of patients improved by ≥50% | 1.37 (95% CI: 1.27 to 1.49) | 22.3% (95% CI: 17.1% to 27.6%) | 4.5 (95% CI: 3.6 to 5.8) | |
| Maximum Walking Distance (MWD) | 83% improvement | 14% improvement | - | - | - |
Table 2: Indirect Comparison of this compound, Cilostazol, and Pentoxifylline vs. Placebo
| Treatment | Increase in Maximum Walking Distance (MWD) vs. Placebo | Increase in Pain-Free Walking Distance (PFWD) vs. Placebo | Probability of Being the Best Treatment (MWD) | Probability of Being the Best Treatment (PFWD) | Source |
| This compound Oxalate | 60% (95% CrI: 20% to 114%) | 49% | 94.7% | 98.7% | |
| Cilostazol | 25% (95% CrI: 11% to 40%) | 13% | - | - | |
| Pentoxifylline | 11% (95% CrI: -1% to 24%) | 9% | - | - |
CrI: Credible Interval
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Pivotal Clinical Trial Protocol for this compound in Intermittent Claudication
This protocol is a composite based on several randomized, placebo-controlled trials.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.
-
Patient Population: Patients with chronic, stable intermittent claudication (PAD Fontaine Stage II). Key inclusion criteria often include an ankle-brachial index (ABI) < 0.9 and a pain-free walking distance (PFWD) and maximum walking distance (MWD) within a specified range (e.g., 100-300 meters) on a standardized treadmill test.
-
Intervention: Oral this compound (typically 200 mg three times daily) or a matching placebo.
-
Primary Endpoints:
-
Change from baseline in PFWD.
-
Change from baseline in MWD.
-
-
Assessment Method: Standardized treadmill test performed at a constant speed (e.g., 3.2 km/h) and grade (e.g., 10-12%). The distance at which the patient first experiences claudication pain (PFWD) and the maximum distance the patient can walk (MWD) are recorded.
-
Statistical Analysis: The primary analysis is often an intention-to-treat (ITT) analysis of all randomized patients. The geometric mean of the relative improvement in walking distance is a common metric to account for the typically skewed distribution of these data.
This compound in the Context of Standard of Care
The current standard of care for intermittent claudication is comprehensive and begins with lifestyle modifications and risk factor management.
This compound's role is primarily for symptomatic improvement of claudication. It is often considered in patients who do not respond adequately to exercise therapy and lifestyle modifications, or who cannot tolerate other medications like cilostazol. It is important to note that this compound is not a substitute for cardiovascular risk reduction therapies such as antiplatelets and statins.
Conclusion
For researchers and drug development professionals, this compound serves as an interesting case study of a drug with a dual mechanism of action targeting both vascular and metabolic pathways in ischemia. Future research could focus on well-designed clinical trials comparing this compound as an add-on therapy to the established standard of care, or in specific patient subpopulations who are non-responsive to or intolerant of current first-line symptomatic treatments.
References
Benchmarking Naftidrofuryl's Potency: A Comparative Guide to Novel Vasodilator Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasodilator Naftidrofuryl against a selection of novel vasodilator compounds. The focus is on presenting available quantitative data on potency, detailing the experimental methodologies used for these assessments, and illustrating the key signaling pathways involved.
Introduction to Vasodilators
Vasodilators are a class of drugs that widen blood vessels, leading to increased blood flow and reduced blood pressure. They are crucial in the management of various cardiovascular diseases. This compound is an established peripheral vasodilator that has been in clinical use for conditions like intermittent claudication. Its primary mechanism of action is the selective antagonism of serotonin 5-HT2 receptors, which mediate vasoconstriction[1][2]. Additionally, this compound is suggested to have metabolic effects that contribute to its therapeutic efficacy.
The development of novel vasodilator compounds is an active area of research, with new agents targeting various mechanisms, including the serotonergic system, nitric oxide pathways, and ion channels. This guide aims to provide a benchmark for this compound's potency by comparing it with recently developed compounds.
Comparative Potency of Vasodilators
Direct comparative studies of this compound against a wide range of novel vasodilators are limited. The following table summarizes the available potency data for this compound and several novel compounds from various in vitro and in vivo studies. It is important to note that the experimental systems and potency metrics (pKb, pA2, EC50, IC50, ED50) differ, which should be considered when making comparisons.
| Compound | Target/Mechanism of Action | Experimental System | Potency Metric | Potency Value | Reference |
| This compound | 5-HT2A Receptor Antagonist | Human 5-HT2A receptor expressing cells | pKb | Lower than Sarpogrelate | [1][2] |
| Sarpogrelate | 5-HT2A Receptor Antagonist | Human 5-HT2A receptor expressing cells | pKb | 25-50 fold higher than this compound | [1] |
| DV-7028 | 5-HT2A Receptor Antagonist | Isolated perfused rat tail artery | pA2 | 7.92 | |
| LY320954 | 5-HT2A Receptor Antagonist | Rat paw edema model (in vivo) | ED50 | 4.8 mg/kg | |
| Bivalent 5-HT2AR Antagonist (11-atom linker) | 5-HT2A Receptor Antagonist | Human 5-HT2AR expressing cells (ERK1/2 phosphorylation) | pIC50 | ~8.5 | |
| meso-dihydroguaiaretic acid | Vasodilator (NO/cGMP pathway) | Isolated rat aorta | EC50 | 49.9 ± 11.2 µM | |
| Corosolic acid | Vasodilator (NO/cGMP and H2S/KATP pathways) | Isolated rat aorta | EC50 | 108.9 ± 6.7 µM |
Note on Potency Metrics:
-
pKb: The negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist. A higher pKb value indicates a higher binding affinity of the antagonist to its receptor.
-
pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
-
EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates greater potency.
-
ED50 (Median effective dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of vasodilator compounds.
In Vitro Vasodilation Assay Using Isolated Rat Aorta (Organ Bath Technique)
This is a standard method to assess the direct vasodilatory effect of a compound on blood vessels.
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adhering connective and adipose tissues are removed under a dissecting microscope.
-
The aorta is cut into rings of 2-3 mm in length.
-
-
Experimental Setup:
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The solution is replaced every 15-20 minutes.
-
-
Procedure:
-
The viability of the smooth muscle is verified by contracting the rings with a high potassium chloride (KCl) solution.
-
The integrity of the endothelium is assessed by observing relaxation in response to acetylcholine after pre-contraction with phenylephrine.
-
After washing and returning to baseline tension, the aortic rings are pre-contracted with a vasoconstrictor like phenylephrine or norepinephrine to a stable plateau.
-
The test compound (e.g., this compound or a novel vasodilator) is then added in a cumulative manner at increasing concentrations.
-
The relaxation of the aortic ring is measured as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and the EC50 value is calculated to determine the potency of the vasodilator.
-
Schild Regression Analysis for 5-HT2A Receptor Antagonism
This method is used to determine the pA2 value of a competitive antagonist.
-
Experimental Setup:
-
An isolated tissue preparation, such as the rat tail artery, which expresses 5-HT2A receptors, is used in an organ bath setup as described above.
-
-
Procedure:
-
A cumulative concentration-response curve for the agonist (serotonin) is obtained.
-
The tissue is then incubated with a fixed concentration of the antagonist (e.g., DV-7028) for a specific period.
-
A second concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
-
Data Analysis:
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value is the intercept of the regression line with the x-axis.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The primary mechanism of this compound's vasodilatory effect is the blockade of 5-HT2A receptors on vascular smooth muscle cells. This prevents serotonin-induced vasoconstriction.
Caption: this compound blocks 5-HT2A receptors, inhibiting vasoconstriction.
General Endothelium-Dependent Vasodilation Pathway
Many novel vasodilators act by stimulating the production of nitric oxide (NO) in endothelial cells, which then diffuses to smooth muscle cells to cause relaxation.
Caption: NO-mediated vasodilation pathway.
Experimental Workflow for In Vitro Vasodilation Assay
The logical flow of the in vitro vasodilation experiment is depicted below.
Caption: Workflow for in vitro vasodilation assay.
References
Evaluating the Synergistic Effects of Naftidrofuryl with Antiplatelet Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Naftidrofuryl when used in combination with established antiplatelet drugs. This compound, a vasodilator with a multifactorial mechanism of action, has shown potential in augmenting the efficacy of traditional antiplatelet therapies. This document summarizes key experimental findings, details the methodologies of pivotal studies, and visually represents the involved biological pathways to facilitate a deeper understanding of these synergistic interactions.
Overview of Mechanisms of Action
This compound's primary mechanism relevant to its antiplatelet effects is the selective antagonism of 5-hydroxytryptamine (5-HT2) receptors on platelets and vascular smooth muscle.[1][2] This action inhibits serotonin-induced platelet aggregation and vasoconstriction.[2][3] This mechanism is distinct from and potentially complementary to those of major antiplatelet drug classes:
-
Cyclooxygenase (COX) Inhibitors (e.g., Aspirin): These drugs irreversibly inhibit the COX-1 enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[4]
-
P2Y12 Receptor Inhibitors (e.g., Clopidogrel, Prasugrel, Ticagrelor): This class of drugs blocks the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet activation and aggregation.
The distinct mechanisms of action suggest a potential for synergistic or additive effects when this compound is co-administered with these antiplatelet agents, leading to enhanced inhibition of platelet function.
Quantitative Data on Synergistic Effects
The following tables summarize the key quantitative findings from in vitro and ex vivo studies investigating the combined effects of this compound and antiplatelet drugs on platelet aggregation.
Table 1: Synergistic Effect of this compound and Aspirin on Platelet Aggregation
| Inducing Agent | Drug Combination | Concentration of this compound | % Inhibition of Platelet Aggregation (Compared to Aspirin alone) | Study Population |
| Serotonin (5-HT) | This compound + Aspirin | Not specified | Statistically significant decrease | Patients with peripheral vascular disease (PVD) on low-dose aspirin |
| ADP | This compound + Aspirin | 0.06 µM | Statistically significant decrease | Diabetic patients with chronic arterial disease of the lower limbs on aspirin |
| ADP | This compound + Aspirin | Higher concentrations | More marked decrease | Diabetic patients with chronic arterial disease of the lower limbs on aspirin |
Data synthesized from published abstracts; specific percentage inhibition values were not consistently provided.
Table 2: Effect of this compound in Combination with a COX Inhibitor (Indomethacin)
| Inducing Agent | Drug Combination | Outcome Measure | Result |
| Platelet Agonists | This compound + Indomethacin | Platelet Aggregation | Enhanced inhibitory effect compared to Indomethacin alone |
| Platelet Agonists | This compound + Indomethacin | 5-HT Release | Enhanced inhibitory effect compared to Indomethacin alone |
| Platelet Agonists | This compound + Indomethacin | PDGF Release | Enhanced inhibitory effect compared to Indomethacin alone |
Experimental Protocols
This section details the methodologies employed in the key studies cited in this guide.
In Vitro Evaluation of this compound on Platelet Aggregation in Aspirin-Treated Patients
-
Objective: To assess the in vitro effect of this compound on platelet aggregation in plasma from diabetic patients with peripheral arterial disease who were already being treated with aspirin.
-
Study Population: 15 diabetic patients with chronic arterial disease of the lower limbs, all receiving aspirin therapy.
-
Methodology:
-
Blood Collection: Venous blood samples were collected from the patients.
-
Preparation of Platelet-Rich Plasma (PRP): Blood was centrifuged at a low speed to separate the platelet-rich plasma.
-
Platelet Aggregation Assay:
-
Platelet aggregation was measured in PRP using a turbidimetric method.
-
Spontaneous aggregation and aggregation induced by aggregating agents (serotonin and ADP) were assessed.
-
This compound was added to the PRP at various concentrations (starting from a low dose of 0.06 µM).
-
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, was recorded and analyzed to determine the inhibitory effect of this compound.
-
Assessment of this compound and Aspirin on Platelet Aggregation in Whole Blood
-
Objective: To evaluate the effect of this compound on platelet aggregation in whole blood from patients with peripheral vascular disease, including those taking low-dose aspirin.
-
Methodology:
-
Whole Blood Platelet Aggregation: A whole blood-free platelet counting (WB-FPC) method was used.
-
Incubation: Whole blood samples from PVD patients were incubated with this compound.
-
Induction of Aggregation: Platelet aggregation was induced by serotonin (5-HT).
-
Platelet Counting: The number of free platelets remaining after the induction of aggregation was counted to determine the extent of aggregation.
-
Comparison: The results were compared to those obtained with aspirin added in vitro and in blood from patients already taking aspirin.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of key antiplatelet drugs and this compound.
Caption: A typical experimental workflow for in vitro platelet aggregation studies.
Discussion and Future Directions
The available evidence strongly suggests that this compound can provide an additive or synergistic antiplatelet effect when combined with COX inhibitors like aspirin. This is primarily attributed to its distinct mechanism of action as a 5-HT2 receptor antagonist, which targets a pathway of platelet activation not addressed by aspirin. The enhanced inhibition of platelet aggregation and the reduction in the release of pro-thrombotic and proliferative factors like 5-HT and PDGF indicate a potential clinical benefit in preventing thrombotic events and restenosis.
However, a significant gap in the current literature is the lack of studies evaluating the combination of this compound with P2Y12 inhibitors. Given the widespread use of dual antiplatelet therapy with aspirin and a P2Y12 inhibitor in high-risk cardiovascular patients, investigating this combination is a critical area for future research. Such studies should aim to provide robust quantitative data on the degree of synergistic platelet inhibition and assess the potential for increased bleeding risk.
References
- 1. This compound for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound on platelet-induced vasospasm in vitro. Role of antiserotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Naftidrofuryl and Alternatives on Gene Expression Profiles in Vascular Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of Naftidrofuryl and its alternatives—Cilostazol, Pentoxifylline, and Sarpogrelate—on gene expression profiles relevant to vascular health. While direct, comprehensive gene expression data for this compound is not publicly available, this guide synthesizes existing research on its mechanism of action and compares it with the known gene-level effects of its therapeutic alternatives. The information is intended to support further research and drug development in the management of peripheral vascular diseases.
Executive Summary
This compound primarily acts as a selective 5-HT2 receptor antagonist, leading to vasodilation and improved cellular metabolism. Its alternatives exhibit different mechanisms of action that translate to distinct gene expression changes. Cilostazol, a phosphodiesterase-3 inhibitor, has been shown to modulate the expression of genes involved in inflammation, thrombosis, and vascular remodeling. Pentoxifylline, a methylxanthine derivative, influences the expression of inflammatory cytokines. Sarpogrelate, another 5-HT2A receptor antagonist, affects signaling pathways related to cell proliferation and hypertrophy. This guide presents the available data on these differential effects to inform future research directions.
Comparative Data on Gene Expression
The following tables summarize the known effects of Cilostazol, Pentoxifylline, and Sarpogrelate on the expression of specific genes. Due to the lack of publicly available high-throughput gene expression data for this compound, it is not included in these tables.
Table 1: Impact of Cilostazol on Gene Expression in Peripheral Blood Mononuclear Cells (PBMCs)
| Gene | Regulation | Fold Change (log2) | Function |
| Top 5 Upregulated Genes | |||
| Gene A | Up | >3 | Immune Response |
| Gene B | Up | >3 | Cell Adhesion |
| Gene C | Up | >3 | Signal Transduction |
| Gene D | Up | >2 | Anti-inflammatory |
| Gene E | Up | >2 | Apoptosis |
| Top 5 Downregulated Genes | |||
| Gene F | Down | <-3 | Pro-inflammatory |
| Gene G | Down | <-3 | Immunoglobulin Production |
| Gene H | Down | <-3 | Adaptive Immune Response |
| Gene I | Down | <-2 | Cell Proliferation |
| Gene J | Down | <-2 | Chemotaxis |
Note: The specific gene names from the study are numerous. This table represents a summary of the types of genes and the magnitude of changes observed. For a complete list of the 129 upregulated and 125 downregulated genes with a log2 fold change greater than 2, researchers are directed to the source study.
Table 2: Modulation of Specific Gene Expression by Cilostazol in Endothelial Cells
| Gene | Regulation | Method of Detection | Functional Implication |
| KLF2 | Upregulated | PCR, Western Blot | Antithrombotic, Vasculoprotective |
| eNOS | Upregulated | PCR, Western Blot | Vasodilation, Nitric Oxide Production |
| TM | Upregulated | PCR, Western Blot | Anticoagulant |
Table 3: Effect of Pentoxifylline on Inflammatory Gene Expression
| Gene | Regulation | Effect |
| TNF-α | Downregulated | Reduction in protein and mRNA levels |
| IL-6 | Downregulated | Reduction in protein and mRNA levels |
| IL-8 | Downregulated | Reduction in protein and mRNA levels |
| CRP | Downregulated | Reduction in protein levels |
| PAG1 | Downregulated | Modulated in ischemic heart disease |
| miR-1206 | Upregulated | Modulated in ischemic heart disease |
| SNHG14 | Downregulated | Modulated in ischemic heart disease |
Table 4: Impact of Sarpogrelate on Specific Genes and Pathways
| Gene/Pathway | Effect | Cellular Context |
| ERK1/2–GATA4 Pathway | Inhibited | Cardiomyocytes |
| ANF (downstream target) | Downregulated | Cardiomyocytes |
| DNA, RNA, and protein synthesis (5-HT induced) | Inhibited | Vascular Smooth Muscle Cells |
Experimental Protocols
1. RNA-Sequencing of Cilostazol-Treated Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Culture and Treatment: PBMCs were isolated from healthy donors and treated with either a vehicle control (DMSO) or Cilostazol.
-
RNA Extraction and Sequencing: Total RNA was extracted from the treated PBMCs. RNA quality and integrity were assessed, followed by library preparation and sequencing using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were processed, aligned to the human genome, and quantified. Differential gene expression analysis was performed to identify genes with statistically significant changes in expression between the Cilostazol-treated and control groups. Gene Ontology (GO) and pathway enrichment analyses were conducted to determine the biological functions of the differentially expressed genes.
2. Gene Expression Analysis of KLF2, eNOS, and TM in Cilostazol-Treated Endothelial Cells
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured under standard conditions.
-
Treatment: HUVECs were treated with varying concentrations of Cilostazol.
-
RNA and Protein Analysis:
-
PCR: Total RNA was extracted, and reverse transcription was performed to generate cDNA. The expression levels of KLF2, eNOS, and TM mRNA were quantified using real-time PCR.
-
Western Blot: Cell lysates were prepared, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against KLF2, eNOS, and TM.
-
3. Analysis of Inflammatory Gene Expression in Response to Pentoxifylline
-
Study Design: A systematic review and meta-analysis of randomized controlled trials was conducted.
-
Data Source: Data was extracted from studies that measured the levels of inflammatory markers (protein or mRNA) in patients treated with Pentoxifylline versus a control group.
-
Outcome Measures: The primary outcomes were the changes in the expression levels of TNF-α, IL-6, IL-8, and CRP.
4. Investigation of Sarpogrelate's Effect on the ERK1/2–GATA4 Signaling Pathway
-
Cell Culture: Cardiomyocytes were used to study the effects of Sarpogrelate on cardiac hypertrophy.
-
Induction of Hypertrophy: Hypertrophy was induced using various stimuli.
-
Pathway Analysis: The activation of the ERK1/2 signaling pathway and the nuclear translocation of the transcription factor GATA4 were assessed using techniques such as Western blotting and immunofluorescence. The binding of GATA4 to the promoter of its target gene, ANF, was evaluated using chromatin immunoprecipitation (ChIP) assays.
Visualizing Molecular Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: A typical workflow for analyzing drug-induced gene expression changes.
Caption: Cilostazol's signaling pathway leading to changes in gene expression.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the effects of this compound and its alternatives on gene expression and related molecular pathways. While significant progress has been made in elucidating the genomic impact of Cilostazol and the inflammatory gene modulation by Pentoxifylline, a clear gap exists in the literature regarding comprehensive gene expression profiling for this compound and Sarpogrelate.
Future research should prioritize transcriptomic and proteomic studies on this compound to better understand its molecular mechanism of action and to enable a more direct comparison with its alternatives. Such studies would be invaluable for identifying novel therapeutic targets, developing more effective treatments for peripheral vascular diseases, and personalizing patient therapy based on their specific gene expression profiles. The detailed experimental protocols provided in this guide can serve as a foundation for designing these future investigations.
Safety Operating Guide
Safe Disposal of Naftidrofuryl: A Procedural Guide for Laboratory Professionals
The proper management and disposal of Naftidrofuryl and its associated waste are critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. Due to its pharmacological activity and potential hazards, this compound cannot be treated as common refuse. This guide provides essential, step-by-step procedures for its safe handling and disposal in a research and development setting.
Hazard Assessment and Core Principles
This compound oxalate is classified as harmful if swallowed or in contact with skin.[1] While it may not be explicitly listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste, all pharmaceutical waste should be managed with care to prevent environmental release.[1][2][3]
Core Disposal Principles:
-
Do Not Sewer: Never dispose of this compound down the drain or toilet.[4] This practice is prohibited for hazardous pharmaceuticals and strongly discouraged for all others to prevent contamination of waterways.
-
Avoid General Trash: Do not discard this compound in the regular solid waste stream.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols, as they will be aligned with local, state, and federal regulations.
-
Segregate Waste: Keep this compound waste separate from other chemical and non-hazardous waste streams.
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for managing this compound waste from generation to final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound in pure form or as waste, ensure you are wearing appropriate PPE to minimize exposure.
-
Nitrile gloves
-
Safety goggles or face shield
-
Laboratory coat
Step 2: Waste Segregation and Collection Properly segregate waste at the point of generation.
-
Solid Waste: Collect unused or expired this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a compatible material.
-
Liquid Waste: If this compound is in solution, collect it in a designated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Contaminated Sharps: Any needles or syringes used with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., ethanol or water). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be managed as solid waste, or punctured to render it unusable before disposal in a sanitary landfill, as per institutional policy.
Step 3: Spill Management and Decontamination In case of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the solution using a chemically inert absorbent material like diatomite or universal binders.
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol and wiping clean. All cleaning materials must be disposed of as hazardous waste.
Step 4: Storage and Labeling Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure all containers are:
-
Tightly sealed to prevent leaks or spills.
-
Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.
Step 5: Final Disposal Pathway The final disposal of this compound waste must be conducted through approved channels.
-
Primary Method (Recommended): Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. The preferred disposal method for pharmaceutical waste is high-temperature incineration.
-
Alternative Methods: In the absence of incineration facilities, methods like waste encapsulation or inertization may be considered, but only under the guidance of EHS professionals and in accordance with local regulations.
Summary of Disposal Options
The following table summarizes the appropriate disposal pathways for various types of this compound waste.
| Waste Type | Recommended Disposal Method | Unacceptable Disposal Methods |
| Unused/Expired this compound (Solid Powder) | Collection in a labeled hazardous waste container for high-temperature incineration via a licensed contractor. | Drain/Sewer Disposal, General Trash. |
| This compound Solutions (Aqueous/Solvent) | Collection in a labeled hazardous liquid waste container for incineration. | Drain/Sewer Disposal. |
| Contaminated Labware (Gloves, Wipes, etc.) | Collection in a solid hazardous waste container for incineration. | General Trash. |
| Triple-Rinsed Empty Containers | Rinsate collected as hazardous liquid waste. Punctured container may be disposed of in a sanitary landfill if permitted. | Disposal without rinsing, Recycling without decontamination. |
Procedural Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Naftidrofuryl
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Naftidrofuryl.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Protective, chemical-impermeable gloves.[1][2] Gloves should be inspected prior to use.[2] |
| Skin and Body | Impervious clothing and/or a protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves. |
| Respiratory | A suitable respirator should be used. In cases of potential exposure to dust or aerosols, an N100, R100, or P100 disposable filtering facepiece respirator or higher is recommended. |
Occupational Exposure Limits
As of the latest safety data sheets, there are no established occupational exposure limit values for this compound. It is therefore essential to handle the compound with care in a well-ventilated area to minimize potential exposure.
Operational Plan: Step-by-Step Guidance for Handling this compound
This section outlines the procedural workflow for handling this compound in a laboratory setting, from receiving the compound to its use in experiments.
Receiving and Storage
-
Inspection : Upon receiving a shipment of this compound, wear chemotherapy gloves to unpack the compound. If the packaging is not enclosed in plastic, consider wearing an elastomeric half-mask with a multi-gas cartridge and a P100 filter until the packaging is confirmed to be intact.
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place. It should be kept away from foodstuffs, direct sunlight, and sources of ignition. Recommended storage temperatures are -20°C for powder (up to 3 years) and in solvent at -80°C for up to 6 months.
Preparation and Handling
-
Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.
-
Personal Hygiene : Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the area where this compound is being handled or stored.
-
Safe Handling Practices : Avoid contact with skin and eyes. Use non-sparking tools to prevent fire from electrostatic discharge.
In Case of a Spill
-
Evacuation : Evacuate personnel to a safe area.
-
Ventilation : Ensure adequate ventilation in the spill area.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Keep the spilled material away from drains and water courses.
-
Cleanup : Use full personal protective equipment. Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Collect the absorbed material and place it in a suitable, closed container for disposal. Decontaminate the surfaces and any equipment by scrubbing with alcohol.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination.
-
Waste Collection : Collect all waste material, including unused this compound, contaminated absorbents from spills, and used PPE, in suitable and closed containers labeled for disposal.
-
Disposal Method : Dispose of the contents and container in accordance with all local, state, and federal regulations. Discharge into the environment must be avoided.
-
Decontamination of Emptied Containers : Before throwing out a medicine container, scratch out all identifying information on the prescription label to make it unreadable.
Below is a diagram illustrating the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
